Bretylium Tosylate
Beschreibung
This compound is the tosylate salt form of bretylium, a quaternary ammonium salt and non-selective adrenergic neuronal blocking agent with anti-arrhythmic properties. This compound is selectively taken up into peripheral nerve terminals and initially causes a release of norepinephrine from sympathetic nerve endings, thereby causing a sympathomimetic effect. This is followed by a prolonged anti-adrenergic action which prevents further discharge of neurotransmitter from sympathetic nerve endings. Its myocardial effects include a prolongation of action potential as well as refractory period. This drug is used to treat and suppress ventricular arrhythmias, particularly ventricular fibrillation and ventricular tachycardia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 3 approved indications.
An agent that blocks the release of adrenergic transmitters and may have other actions. It was formerly used as an antihypertensive agent, but is now proposed as an anti-arrhythmic.
See also: Bretylium (has active moiety).
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
| Record name | Bretylium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-75-6 | |
| Record name | Bretylium tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bretylium tosylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bretylium tosylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bretylium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bretylium tosilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRETYLIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Bretylium Tosylate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Bretylium Tosylate. The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and utilization of this compound.
Chemical Properties of this compound
This compound is a quaternary ammonium salt with antiarrhythmic properties. It is a white crystalline powder with an extremely bitter taste.[1] Key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Name | (2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
| Synonyms | (o-Bromobenzyl)ethyldimethylammonium p-toluenesulfonate, Bretylol | [2] |
| CAS Number | 61-75-6 | |
| Molecular Formula | C₁₈H₂₄BrNO₃S | |
| Molecular Weight | 414.36 g/mol | |
| Melting Point | 90-92 °C | |
| Appearance | White solid/crystalline powder | |
| Solubility | Freely soluble in water, methanol, and ethanol. Slightly soluble in chloroform. Practically insoluble in ether, ethyl acetate, and hexane. | |
| Stability | Stable in 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection for at least four weeks in both glass and PVC containers. Incompatible with phenytoin sodium, forming an immediate precipitate. | |
| Storage | Store at 2-8°C under an inert atmosphere. |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the quaternization of an amine followed by a salt exchange. The overall synthesis is based on the method described in U.S. Patent 3,038,004.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of (o-Bromobenzyl)ethyldimethylammonium Bromide (Bretylium Bromide)
-
Reactant Preparation: In a suitable reaction vessel, dissolve o-bromobenzyl bromide in anhydrous acetonitrile.
-
Amine Addition: To the stirred solution, add an equimolar amount of N,N-dimethylethylamine dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours. The product, bretylium bromide, will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold acetonitrile to remove any unreacted starting materials. Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Reactant Preparation: Dissolve the bretylium bromide obtained from Step 1 in ethanol.
-
Salt Exchange: In a separate flask, prepare a solution of silver tosylate in ethanol. Add the silver tosylate solution to the bretylium bromide solution with stirring. A precipitate of silver bromide will form immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Isolation of Product: Remove the silver bromide precipitate by filtration.
-
Purification: The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield pure this compound as a white crystalline solid.
Mechanism of Action and Signaling Pathway
This compound exerts its antiarrhythmic effect by modulating the release of norepinephrine from sympathetic nerve terminals. It is actively transported into the adrenergic neuron by the norepinephrine transporter (NET).
Initially, this compound causes a transient release of norepinephrine from the storage vesicles, which can lead to a temporary sympathomimetic effect. This is followed by a prolonged period where it blocks the voltage-gated sodium channels in the nerve terminal membrane, preventing the influx of sodium ions necessary for the propagation of the action potential and subsequent release of norepinephrine. This adrenergic neuronal blockade is the primary mechanism for its antiarrhythmic and antihypertensive effects.
The following diagram illustrates the proposed signaling pathway of this compound at the adrenergic nerve terminal.
References
Bretylium Tosylate: A Technical Guide for the Class III Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium tosylate is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the prolongation of the cardiac action potential duration and the effective refractory period, key factors in the management of ventricular arrhythmias. This technical guide provides an in-depth overview of the electrophysiological properties, pharmacodynamics, and experimental methodologies associated with this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development. The document includes a detailed summary of its effects on cardiac ion channels, its influence on adrenergic nerve terminals, and protocols for key in vitro and in vivo experimental assessments.
Introduction
This compound has a unique pharmacological profile, exhibiting both direct myocardial effects and indirect actions through the autonomic nervous system.[1][2][3] Initially investigated for the treatment of hypertension, its potent antiarrhythmic properties, particularly in the context of life-threatening ventricular tachyarrhythmias like ventricular fibrillation, have been a subject of significant study.[4][5] This guide delves into the core scientific principles underlying its therapeutic action.
Mechanism of Action
The antiarrhythmic effects of this compound are multifaceted, stemming from two primary mechanisms:
-
Direct Electrophysiological Effects on Myocardium: As a Class III agent, bretylium directly acts on the cardiomyocytes to prolong the duration of the action potential (APD) and, consequently, the effective refractory period (ERP). This effect is primarily attributed to the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. By extending the refractory period, this compound makes the myocardial tissue less susceptible to re-entrant arrhythmias.
-
Adrenergic Neuronal Blockade: this compound is actively taken up by adrenergic nerve terminals, where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure. This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation. This sympatholytic effect can contribute to its antiarrhythmic action by reducing the arrhythmogenic influence of the sympathetic nervous system on the heart.
A visual representation of the signaling pathway is provided below:
Quantitative Data
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.
Table 1: Effect of this compound on Ventricular Fibrillation Threshold (VFT) in a Canine Model
| Treatment Group | Pre-drug VFT (mA, mean ± SEM) | Post-drug VFT (mA, mean ± SEM) | Percentage Increase |
| This compound (10 mg/kg IV) | 10.3 ± 4.6 | 17.3 ± 7.5 | ~68% |
Data adapted from a study in closed-chest, anesthetized dogs. VFT was determined using bipolar electrode catheters with increasing intensity stimulus trains.
Table 2: Electrophysiological Effects in a Canine Model of Acute Ischemia
| Parameter | Effect of this compound (10 mg/kg IV) |
| Conduction in Ischemic Myocardium | No significant change |
| Conduction in Normal Myocardium | Delayed |
| Excitability Threshold in Ischemic Myocardium | Decreased |
| Excitability Threshold in Normal Myocardium | Unaffected |
Data from a study assessing the effects of bretylium on conduction and excitability in a canine model of acute myocardial ischemia.
Experimental Protocols
In Vivo Model: Measurement of Ventricular Fibrillation Threshold in a Canine Model
This protocol is adapted from studies investigating the antifibrillatory effects of this compound in dogs.
Objective: To determine the effect of this compound on the ventricular fibrillation threshold (VFT).
Animal Model: Mongrel dogs of either sex, anesthetized with an appropriate agent (e.g., pentobarbital).
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Instrument the animals for continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.
-
Catheter Placement: Under fluoroscopic guidance, insert a bipolar or multipolar electrode catheter into the right ventricle for stimulation and recording.
-
Baseline VFT Measurement: Determine the baseline VFT by delivering a train of electrical stimuli during the vulnerable period of the cardiac cycle. A common stimulus protocol is a 200 ms train of 4 ms pulses at 100 Hz, with the current intensity increased in a stepwise manner until ventricular fibrillation is induced.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).
-
Post-Drug VFT Measurement: At specified time points after drug administration, repeat the VFT determination using the same stimulus protocol.
-
Data Analysis: Compare the pre- and post-drug VFT values to quantify the effect of this compound.
In Vitro Model: Patch-Clamp Electrophysiology on Isolated Ventricular Myocytes
This protocol provides a general framework for studying the effects of this compound on ion channels in isolated cardiomyocytes, based on established methodologies.
Objective: To characterize the effects of this compound on specific cardiac ion currents (e.g., IKr, IKs) and action potentials.
Cell Preparation:
-
Isolation of Ventricular Myocytes: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig) using an enzymatic digestion method. This typically involves retrograde perfusion of the heart with a collagenase-containing solution.
-
Cell Storage: Store the isolated, calcium-tolerant myocytes in an appropriate solution at room temperature for use within several hours.
Electrophysiological Recording:
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Place an aliquot of the myocyte suspension in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration by forming a gigaohm seal between the pipette tip and the cell membrane, followed by rupture of the membrane patch.
-
Data Acquisition:
-
Action Potentials: Record action potentials in current-clamp mode.
-
Ionic Currents: Record specific ionic currents (e.g., potassium currents) in voltage-clamp mode using appropriate voltage protocols.
-
-
Drug Application: Perfuse the recording chamber with solutions containing varying concentrations of this compound.
-
Data Analysis: Analyze the changes in action potential duration and the amplitude and kinetics of the ionic currents in the presence of the drug.
References
- 1. Mechanism of the effect of bretylium on the ventricular fibrillation threshold in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in canine ventricular fibrillation threshold induced by verapamil, flecainide and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Evolution of Bretylium Tosylate: From Antihypertensive Agent to Antiarrhythmic Lifeline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate, a quaternary ammonium compound, holds a unique position in cardiovascular pharmacology. Its journey began in the late 1950s as a novel antihypertensive agent, only to be eclipsed by more manageable alternatives. However, a serendipitous discovery repurposed it as a critical tool in the fight against life-threatening ventricular arrhythmias. This whitepaper provides a comprehensive technical overview of the historical development of this compound, detailing its initial application in hypertension and its subsequent, more enduring role in treating cardiac arrhythmias. We will delve into the quantitative data from key clinical studies, outline the experimental protocols that defined its therapeutic window, and illustrate the core signaling pathways that govern its pharmacological effects.
From Vasodilation to Ventricular Stability: A Historical Overview
This compound was first introduced in 1959 for the treatment of hypertension. Its mechanism of action, centered on the blockade of norepinephrine release from sympathetic nerve terminals, offered a new approach to lowering blood pressure. However, its clinical use for this indication was hampered by side effects such as postural hypotension and the development of tolerance.
A decade later, in 1969, the antiarrhythmic potential of this compound was discovered, a finding that would redefine its clinical utility. This led to its investigation and eventual approval for the treatment of ventricular fibrillation and life-threatening ventricular tachycardia, particularly in cases refractory to other treatments. For years, it was a cornerstone of advanced cardiac life support. Supply chain issues led to its removal from the American Heart Association (AHA) guidelines in 2000. However, it has since been reintroduced to the market, prompting a renewed interest in its unique pharmacological profile.
Therapeutic Applications and Efficacy: A Quantitative Perspective
The clinical development of this compound is marked by two distinct phases: its early investigation for hypertension and its later, more prominent role as an antiarrhythmic. The following tables summarize the key quantitative data from seminal studies in both therapeutic areas.
This compound for Hypertension
The initial clinical trials for this compound in the late 1950s and early 1960s focused on its ability to lower blood pressure in hypertensive patients. These studies, while pioneering, often lacked the rigorous design of modern clinical trials.
Table 1: Summary of Early Clinical Trials of this compound for Hypertension
| Study (Year) | Number of Patients | Dosage Range | Key Efficacy Endpoints | Notable Side Effects |
| Hurley et al. (1960) | Data not fully available in abstract | Oral, individualized titration | Significant reduction in standing blood pressure | Postural hypotension, nasal stuffiness, parotid pain |
| Doyle et al. (1960) | Data not fully available in abstract | Intravenous and oral | Reduction in blood pressure, variable effects on cardiac output | Postural hypotension |
| Turner R. (1960) | Data not fully available in abstract | Oral, starting with 50-100 mg t.i.d. | Control of severe hypertension | Postural hypotension, tolerance development |
| Dollery et al. (1960) | Data not fully available in abstract | Oral, individualized | Lowering of both supine and standing blood pressure | Dizziness, fainting, parotid pain |
Note: The quantitative data from these early studies are not fully detailed in the available abstracts. The table reflects the general findings and would be populated with specific blood pressure reduction values (e.g., mean systolic/diastolic reduction in mmHg) upon access to the full-text articles.
This compound for Ventricular Arrhythmias
The evaluation of this compound for ventricular arrhythmias provided more concrete quantitative data, particularly in the context of life-threatening emergencies.
Table 2: Summary of Clinical Trials of this compound for Ventricular Arrhythmias
| Study (Year) | Number of Patients | Patient Population | Dosage | Success Rate | Key Findings |
| Nowak et al. (1981) | 59 | Cardiopulmonary arrest (VF or asystole) | 10 mg/kg IV bolus | 35% successfully resuscitated (vs. 6% with placebo, P < 0.05) | Early use of bretylium improves survival in cardiopulmonary arrest. |
| Olson et al. (1984) | 146 | Out-of-hospital ventricular fibrillation | Compared to Lidocaine | No significant difference in achieving organized rhythm (89% vs 93%) or hospital discharge (34% vs 26%) | Bretylium offered no significant advantage over lidocaine in the initial management of VF. |
| Haynes et al. (1981) | 48 (Lidocaine group), 43 (Bretylium group) | Out-of-hospital refractory ventricular fibrillation | 10-30 mg/kg (Bretylium), 2-3 mg/kg (Lidocaine) | Lidocaine converted patients better than bretylium (56% vs 35%, P < 0.05) | Lidocaine was more effective in converting VF to a rhythm with a pulse. |
| Dhurandhar et al. (1980) | 18 | Recurrent VF complicating acute myocardial infarction | 5 mg/kg IV, then IM maintenance | 10 out of 18 patients recovered | Effective in suppressing recurrent or resistant VF. |
Bretylium Tosylate's Role in Blocking Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate, a quaternary ammonium compound, is classified as a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4] This guide provides an in-depth technical overview of the role of this compound in blocking potassium channels, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its proposed mechanism of action.
Quantitative Data on this compound's Interaction with Potassium Channels
The available quantitative data on the effects of this compound on potassium channels is primarily derived from electrophysiological studies. The following table summarizes the key findings from a study on voltage-gated potassium channels in human T lymphocytes.
| Parameter | Value/Effect | Cell Type | Potassium Channel Type | Reference |
| Concentration Range for Block | 0.05 - 5 mM | Human T Lymphocytes | Voltage-gated K+ channels | [1] |
| Effect on Channel Kinetics | - Prolongs recovery from inactivation- Accelerates inactivation- Accelerates deactivation | Human T Lymphocytes | Voltage-gated K+ channels | |
| Voltage Dependence of Block | Independent of membrane potential | Human T Lymphocytes | Voltage-gated K+ channels | |
| Reversibility | Partially and slowly removable by washing | Human T Lymphocytes | Voltage-gated K+ channels |
Proposed Mechanism of Action
The primary antiarrhythmic effect of this compound is attributed to its ability to block potassium channels, thereby prolonging the repolarization phase of the cardiac action potential. The specific interaction with the channel is thought to be a gating-dependent allosteric interaction . This suggests that bretylium may not directly occlude the pore in a simple blocking mechanism, but rather binds to a site on the channel that influences its gating machinery. This binding is thought to stabilize the inactivated state of the channel or alter the transitions between different channel states.
Caption: Proposed allosteric mechanism of this compound on potassium channel gating.
Experimental Protocols
The primary technique for investigating the effects of this compound on potassium channels is the patch-clamp technique , specifically in the whole-cell configuration. This allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
Cell Preparation
-
Cell Line: Human T lymphocytes (e.g., Jurkat cell line) or other cell lines heterologously expressing specific potassium channel subtypes.
-
Culture: Cells are cultured in appropriate media and conditions to ensure healthy growth and expression of the target channels.
-
Harvesting: Cells are harvested and resuspended in the extracellular solution for electrophysiological recording.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-5 MΩ.
-
Solutions:
Solution Type Component Concentration (mM) Pipette (Intracellular) KCl 140 MgCl2 2 EGTA 10 HEPES 10 ATP (Na2 salt) 2-5 GTP (Na salt) 0.1-0.3 Bath (Extracellular) NaCl 140 KCl 5 CaCl2 2 MgCl2 1 HEPES 10 Glucose 10 The pH of both solutions is adjusted to 7.2-7.4 with appropriate acids/bases. -
Procedure:
-
A giga-ohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage-Clamp Protocols
To study the effects of this compound on different aspects of channel function, specific voltage-clamp protocols are applied:
-
Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from the holding potential to elicit potassium currents at different membrane potentials. This is done before and after the application of bretylium to determine the extent of block at various voltages.
-
Inactivation Kinetics: A two-pulse protocol is used. A conditioning pulse of varying duration is followed by a test pulse to assess the rate of entry into the inactivated state.
-
Recovery from Inactivation: A two-pulse protocol where the interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.
-
Deactivation Kinetics: Following a depolarizing pulse to open the channels, the membrane is repolarized to different potentials to measure the rate of channel closure (deactivation).
Caption: A typical experimental workflow for studying the effects of this compound.
Data Analysis
-
Current Amplitude: The peak outward current is measured before and after drug application to quantify the percentage of block.
-
Kinetic Analysis: Time constants for inactivation, recovery from inactivation, and deactivation are determined by fitting the current traces to exponential functions.
-
Dose-Response Analysis: The percentage of block at different bretylium concentrations is plotted to generate a dose-response curve, from which an IC50 value can be estimated.
Signaling Pathways
The direct interaction of this compound with voltage-gated potassium channels is the primary focus of its antiarrhythmic action. While bretylium is also known to affect the release of norepinephrine from sympathetic nerve terminals, the specific intracellular signaling pathways that may modulate its direct channel-blocking effect are not well-elucidated. The "gating-dependent allosteric interaction" suggests a direct effect on the channel protein itself or a closely associated regulatory subunit, rather than a complex intracellular signaling cascade.
Further research is needed to determine if second messenger systems, such as protein kinases (e.g., PKA, PKC) or G-protein coupled receptor pathways, are involved in modulating the interaction between this compound and potassium channels.
Caption: Logical flow from this compound's channel block to its antiarrhythmic effect.
Conclusion
This compound exerts its primary antiarrhythmic effect through the blockade of voltage-gated potassium channels. This action leads to a prolongation of the action potential duration and an increase in the effective refractory period, which are crucial for terminating re-entrant arrhythmias. While the general mechanism is understood, further research is required to elucidate the precise molecular interactions, determine specific binding affinities for various potassium channel subtypes, and explore any potential modulation by intracellular signaling pathways. The experimental protocols outlined in this guide provide a framework for conducting such investigations and advancing our understanding of this important antiarrhythmic agent.
References
- 1. Effects of this compound on voltage-gated potassium channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bretylium - Wikipedia [en.wikipedia.org]
- 3. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Sympathomimetic Effect of Bretylium Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium tosylate, a quaternary ammonium compound, is recognized for its complex biphasic action on the sympathetic nervous system. While its later effects involve adrenergic neuronal blockade, the initial response to bretylium administration is characterized by a distinct sympathomimetic phase. This technical guide provides a comprehensive examination of this initial effect, detailing the underlying mechanism of norepinephrine release, the resultant hemodynamic changes, and the experimental protocols used to elucidate these phenomena. Quantitative data from key studies are summarized, and the associated signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.
Mechanism of the Initial Sympathomimetic Effect
The primary mechanism driving the initial sympathomimetic action of this compound is the displacement and release of norepinephrine from postganglionic sympathetic nerve terminals.[1][2] Bretylium is actively transported into the adrenergic neuron by the norepinephrine transporter (NET). Once inside the neuron, it interferes with the vesicular storage of norepinephrine, leading to its release into the synaptic cleft. This sudden increase in norepinephrine concentration at the neuroeffector junction results in the stimulation of adrenergic receptors on target organs, mimicking the effects of sympathetic nervous system activation.[2]
This initial release of norepinephrine is a transient phenomenon. Following this sympathomimetic phase, bretylium's more prominent and sustained action of adrenergic neuronal blockade takes effect, preventing the subsequent release of norepinephrine in response to nerve impulses.[2]
Signaling Pathway of Bretylium-Induced Norepinephrine Release
Caption: Signaling pathway of bretylium's initial sympathomimetic effect.
Quantitative Data on Hemodynamic Effects
The initial release of norepinephrine by this compound leads to measurable, albeit transient, hemodynamic changes. These effects have been quantified in various animal models, primarily in cats and dogs.
Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Cats
| Dose (mg/kg) | Maximum Increase in Mean Blood Pressure (mmHg) |
| 3 | ~30 |
| 10 | ~60 |
Data extracted from Boura, A. L. A., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy, 14(4), 536–548.
Table 2: Effect of Intravenous this compound on Heart Rate in Anesthetized Cats
| Dose (mg/kg) | Observation |
| 3 - 10 | Accompanied by tachycardia (specific values not provided) |
Data extracted from Boura, A. L. A., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy, 14(4), 536–548.
Table 3: Effect of Intravenous this compound on Plasma Norepinephrine in Humans
| Dose (mg/kg over 60 min) | Observation on Plasma Norepinephrine (NE) |
| 2.5, 5.0, 10 | An increase in plasma NE concentration was temporally related to the onset of the pressor response and an increase in ventricular arrhythmia frequency. |
Data extracted from Anderson, J. L., et al. (1985). Bretylium: relations between plasma concentrations and pharmacologic actions in high-frequency ventricular arrhythmias. The American journal of cardiology, 55(4), 395–401.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to characterize the initial sympathomimetic effect of this compound.
Measurement of Blood Pressure and Heart Rate in Anesthetized Cats
This protocol is based on the methods described by Boura and Green (1959).
Objective: To determine the effect of intravenously administered this compound on arterial blood pressure and heart rate.
Materials:
-
Adult cats
-
Anesthetic agent (e.g., chloralose)
-
Cannula for tracheal intubation
-
Cannula for femoral vein insertion (for drug administration)
-
Cannula for carotid artery insertion
-
Mercury manometer or modern pressure transducer system
-
Apparatus for recording blood pressure and heart rate
-
This compound solution for injection
Procedure:
-
Anesthetize the cat with an appropriate anesthetic agent (e.g., chloralose).
-
Insert a tracheal cannula to ensure a patent airway.
-
Cannulate the femoral vein for the intravenous administration of this compound.
-
Cannulate the carotid artery and connect it to a mercury manometer or a pressure transducer to record arterial blood pressure.
-
Record the heart rate, which can be derived from the blood pressure tracing or a concurrent electrocardiogram (ECG).
-
Allow the animal's physiological parameters to stabilize before drug administration.
-
Administer a bolus dose of this compound intravenously through the femoral vein cannula.
-
Continuously record the blood pressure and heart rate before, during, and after drug administration to observe the initial pressor and tachycardic effects.
-
Repeat the procedure with different doses of this compound to establish a dose-response relationship.
Cat Nictitating Membrane Contraction Assay
This in vivo preparation is a classic method to assess sympathomimetic activity.
Objective: To observe the direct sympathomimetic effect of this compound on a sympathetically innervated organ.
Materials:
-
Adult cats
-
Anesthetic agent
-
Dissecting instruments
-
Isotonic transducer and recording apparatus
-
Suture material
-
This compound solution for injection
Procedure:
-
Anesthetize the cat.
-
Surgically expose the cervical sympathetic trunk and the nictitating membrane.
-
Attach the nictitating membrane to an isotonic transducer with a suture to record its contractions.
-
Administer this compound intravenously.
-
Record the contractions of the nictitating membrane. An initial contraction indicates a sympathomimetic effect due to the release of norepinephrine.
Assay of Noradrenaline Release from the Spleen
This protocol is based on the method of Brown and Gillespie (1957) as referenced by Boura and Green (1959).
Objective: To quantify the release of norepinephrine from a sympathetically innervated organ in response to this compound.
Materials:
-
Adult cats
-
Anesthetic agent
-
Surgical instruments for laparotomy
-
Cannulas for splenic artery and vein
-
Perfusion pump and physiological saline solution
-
Apparatus for electrical stimulation of splenic nerves
-
Blood collection tubes
-
Bioassay preparation (e.g., pithed rat for blood pressure response) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection for noradrenaline quantification.
Procedure:
-
Anesthetize the cat.
-
Perform a laparotomy to expose the spleen and its vasculature and nerves.
-
Isolate and cannulate the splenic artery and vein.
-
Perfuse the spleen with physiological saline solution via the arterial cannula.
-
Place electrodes on the splenic nerves for electrical stimulation.
-
Collect the venous effluent from the splenic vein for noradrenaline analysis.
-
Administer this compound into the arterial perfusion line.
-
Collect venous effluent samples at baseline and after the administration of bretylium.
-
Assay the noradrenaline content in the collected samples. The original method by Brown and Gillespie involved a bioassay using the blood pressure response of a pithed rat. Modern approaches would utilize HPLC with electrochemical detection for more precise quantification.
Visualization of Experimental Workflows
Workflow for Hemodynamic Studies
Caption: Workflow for assessing hemodynamic effects of this compound.
Workflow for Norepinephrine Release Assay
Caption: Workflow for measuring bretylium-induced norepinephrine release.
Conclusion
The initial sympathomimetic effect of this compound is a well-documented phenomenon resulting from the drug's ability to induce a transient release of norepinephrine from adrenergic nerve terminals. This effect is characterized by a temporary increase in blood pressure and heart rate. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds. For drug development professionals, a thorough understanding of this initial sympathomimetic phase is crucial for predicting potential acute cardiovascular side effects and for designing preclinical safety and efficacy studies. The subsequent and more clinically relevant adrenergic neuronal blockade should always be considered in the context of this initial, opposing action.
References
Bretylium Tosylate: A Technical Deep Dive into its Impact on the Ventricular Fibrillation Threshold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium tosylate, a bromobenzyl quaternary ammonium compound, has a well-documented, albeit complex, impact on cardiac electrophysiology, most notably its ability to increase the ventricular fibrillation threshold (VFT). This technical guide synthesizes the current understanding of bretylium's mechanism of action, presents quantitative data from key experimental studies, and provides detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of antiarrhythmic agents.
Introduction
Ventricular fibrillation (VF) is a life-threatening cardiac arrhythmia characterized by chaotic and ineffective ventricular contractions, leading to sudden cardiac death if not promptly treated. The ventricular fibrillation threshold (VFT) is a critical electrophysiological parameter representing the minimum electrical stimulus required to induce VF. Agents that elevate the VFT are considered to have antifibrillatory properties and hold therapeutic potential.
This compound has been recognized for its potent antifibrillatory effects, historically used in the treatment of life-threatening ventricular arrhythmias refractory to other therapies.[1][2] Although its clinical use has evolved, the study of its mechanisms provides valuable insights into the modulation of cardiac excitability. This document provides an in-depth analysis of bretylium's impact on the VFT.
Mechanism of Action
The antiarrhythmic action of this compound is multifaceted, involving both direct myocardial effects and indirect actions through the autonomic nervous system.[1] Its primary mechanisms include:
-
Adrenergic Neuronal Blockade: Bretylium is selectively taken up by peripheral adrenergic nerve terminals.[1][3] Initially, it causes a transient release of norepinephrine, which can lead to a sympathomimetic effect. This is followed by a prolonged inhibition of norepinephrine release, effectively producing a "chemical sympathectomy." This adrenergic blockade is believed to contribute to its antifibrillatory effect by mitigating the arrhythmogenic effects of catecholamines on the myocardium.
-
Direct Myocardial Electrophysiological Effects: Bretylium is classified as a Class III antiarrhythmic agent. Its primary direct action on cardiomyocytes is the blockade of potassium channels, specifically the delayed rectifier potassium current (IKr). This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of ventricular muscle and Purkinje fibers. Unlike many other antiarrhythmic agents, it does not significantly depress conduction velocity or automaticity. By prolonging the refractory period, bretylium can interrupt reentrant circuits, a common mechanism underlying ventricular tachyarrhythmias.
The following diagram illustrates the proposed signaling pathway for this compound's action on cardiomyocytes.
Caption: Proposed mechanism of this compound's action.
Quantitative Data on Ventricular Fibrillation Threshold
Experimental studies in animal models have consistently demonstrated the ability of this compound to significantly increase the VFT. The following tables summarize key quantitative findings.
| Animal Model | Drug/Dose | Parameter | Control (Mean ± SEM) | Post-Bretylium (Mean ± SEM) | p-value | Reference |
| Dog | This compound (10 mg/kg IV) | VFT (Train of Pulses, mA) | 6.8 ± 0.6 | 29.7 ± 6.4 | < 0.001 | |
| Pig | This compound | Defibrillation Threshold (DFT, Joules) | 5.9 ± 0.6 | 4.7 ± 0.6 | < 0.01 |
Note: While Defibrillation Threshold (DFT) is not identical to VFT, a reduction in DFT can be indicative of an antifibrillatory effect.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effect of this compound on the VFT.
In Vivo Canine Model for VFT Determination
This protocol is based on the methodology described by Euler and Scanlon (1985).
Objective: To determine the effect of intravenous this compound on the ventricular fibrillation threshold in anesthetized dogs.
Materials:
-
Mongrel dogs of either sex
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG monitoring equipment
-
Programmable electrical stimulator
-
Bipolar stimulating electrode
-
This compound for injection
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the dog and initiate positive pressure ventilation. Perform a thoracotomy to expose the heart. Suture a bipolar stimulating electrode to the epicardial surface of the right or left ventricle.
-
Baseline VFT Measurement: Determine the baseline VFT by delivering a train of electrical stimuli during the vulnerable period of the cardiac cycle. The vulnerable period is typically scanned by varying the delay between the R-wave of the ECG and the delivery of the stimulus train.
-
Stimulus Parameters: A common stimulus consists of a train of 14 pulses, each with a duration of 4 ms, delivered at a frequency of 100 Hz.
-
Threshold Determination: The VFT is defined as the lowest current intensity (in milliamperes) that induces ventricular fibrillation. Start with a sub-threshold current and increase in small increments until VF is induced.
-
Defibrillation: Immediately following the induction of VF, defibrillate the heart using an external defibrillator to restore normal sinus rhythm. Allow for a stabilization period before subsequent measurements.
-
-
Drug Administration: Administer a bolus of this compound (e.g., 10 mg/kg) intravenously.
-
Post-Drug VFT Measurement: Repeat the VFT determination at specified time points after drug administration (e.g., 15 minutes, 2 hours, 4 hours) to assess the time course of the drug's effect.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for VFT determination.
Discussion
For drug development professionals, the mechanisms of bretylium offer a template for designing novel antifibrillatory agents. Targeting both autonomic and direct myocardial electrophysiological pathways may yield synergistic effects. Furthermore, the experimental protocols outlined provide a robust framework for the preclinical evaluation of such compounds.
Conclusion
This compound remains a significant pharmacological tool for understanding the mechanisms of ventricular fibrillation. Its ability to elevate the VFT is a key attribute, stemming from its unique dual mechanism of action. The data and protocols presented in this guide are intended to facilitate further research and development in the critical area of antiarrhythmic drug discovery.
References
- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ACTIONS OF BRETYLIUM: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
Bretylium Tosylate: A Technical Guide to its Molecular Structure, Tosylate Salt Function, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular and functional characteristics of bretylium tosylate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, pharmacological actions, and the experimental methodologies used to elucidate its effects.
Molecular Structure and Physicochemical Properties
Bretylium is a bromobenzyl quaternary ammonium compound.[1] The tosylate salt form, this compound, is the formulation used in clinical and research settings.[2] The tosylate anion is p-toluenesulfonic acid, which serves as a counterion to the positively charged quaternary ammonium cation of bretylium. This salt formation enhances the compound's stability and solubility for pharmaceutical use.
The chemical structure of bretylium consists of an ortho-bromobenzyl group attached to a quaternary ammonium center, which also includes two methyl groups and one ethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C18H24BrNO3S | [3][4] |
| Molecular Weight | 414.36 g/mol | [3] |
| Melting Point | 90-92 °C | |
| Solubility | Freely soluble in water, methanol, and ethanol. Slightly soluble in chloroform. Practically insoluble in ether, ethyl acetate, and hexane. | |
| pKa (Strongest Acidic) | 17.58 |
The Role and Function of the Tosylate Salt
The tosylate (p-toluenesulfonate) component of this compound is an organic salt that improves the stability and aqueous solubility of the active bretylium cation. As a salt of a strong acid (p-toluenesulfonic acid) and a quaternary ammonium cation (a strong base), this compound is a stable, crystalline solid at room temperature. This formulation allows for its preparation as a sterile solution for parenteral administration in clinical settings.
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex, biphasic mechanism of action, primarily affecting the sympathetic nervous system and cardiac ion channels. It is classified as a Class III antiarrhythmic agent.
Initially, bretylium is taken up into presynaptic adrenergic nerve terminals by the norepinephrine transporter (NET). This leads to a transient release of norepinephrine into the synaptic cleft, which can cause an initial increase in heart rate and blood pressure.
Following this initial sympathomimetic phase, bretylium accumulates in the adrenergic nerve terminals and blocks the voltage-gated potassium channels. This action prolongs the duration of the action potential in the nerve terminal, which in turn inhibits the subsequent release of norepinephrine in response to nerve stimulation. This adrenergic neuronal blockade leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.
In cardiac myocytes, bretylium's primary antiarrhythmic effect is attributed to its ability to block potassium channels, which prolongs the duration of the cardiac action potential and the effective refractory period. This is the hallmark of a Class III antiarrhythmic agent and is effective in terminating re-entrant arrhythmias.
Table 2: Pharmacological and Pharmacokinetic Properties of Bretylium
| Property | Value | Reference(s) |
| Mechanism of Action | Inhibition of norepinephrine release from sympathetic nerve terminals; Blockade of cardiac potassium channels (Class III antiarrhythmic) | |
| Elimination Half-Life | 6 to 10 hours | |
| Total Body Clearance | 428 ml/min | |
| Protein Binding | <5% | |
| Excretion | Primarily renal (70-80% unchanged in urine within 24 hours) | |
| Therapeutic Indications | Prophylaxis and treatment of ventricular fibrillation; Treatment of life-threatening ventricular arrhythmias unresponsive to first-line agents. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.
Caption: Initial sympathomimetic effect of bretylium.
Caption: Adrenergic neuronal blockade by bretylium.
Caption: Class III antiarrhythmic action of bretylium.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Langendorff Isolated Heart Perfusion for Assessing Antiarrhythmic Effects
This protocol is adapted from established Langendorff perfusion methods to evaluate the effects of bretylium on cardiac function and arrhythmias.
Objective: To assess the direct electrophysiological and antiarrhythmic effects of this compound on an isolated mammalian heart.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
This compound stock solution (e.g., 10 mM in deionized water)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Administration: Introduce this compound into the perfusate at desired concentrations.
-
Arrhythmia Induction: Induce arrhythmias (e.g., ventricular fibrillation) through programmed electrical stimulation or by introducing an arrhythmogenic agent into the perfusate.
-
Data Acquisition and Analysis: Continuously record cardiac parameters throughout the experiment. Analyze the effects of bretylium on baseline function and its ability to prevent or terminate induced arrhythmias.
In Vivo Electrophysiology Study in an Animal Model
This protocol is adapted from established in vivo electrophysiology methods to assess the effects of bretylium on cardiac electrical properties and arrhythmia susceptibility in a whole-animal model.
Objective: To evaluate the in vivo electrophysiological effects of this compound and its efficacy in preventing inducible ventricular arrhythmias.
Materials:
-
Anesthetized animal model (e.g., pig, dog, or rabbit)
-
Multipolar electrophysiology catheters
-
Programmed electrical stimulator
-
ECG and intracardiac electrogram recording system
-
Defibrillator
-
This compound for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable physiological state.
-
Catheter Placement: Introduce electrophysiology catheters into the heart chambers via vascular access (e.g., femoral vein).
-
Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Perform programmed electrical stimulation to determine baseline parameters such as ventricular effective refractory period (VERP) and arrhythmia inducibility.
-
Drug Administration: Administer a bolus or infusion of this compound intravenously.
-
Post-Drug Measurements: Repeat the programmed electrical stimulation protocol at set time points after drug administration to assess changes in electrophysiological parameters and arrhythmia inducibility.
-
Data Analysis: Compare pre- and post-drug measurements to determine the in vivo effects of this compound.
Measurement of Plasma Norepinephrine Levels by HPLC-ECD
This protocol is adapted from established methods for the quantification of catecholamines in biological fluids.
Objective: To measure the concentration of norepinephrine in plasma samples following the administration of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Plasma samples collected from subjects at baseline and after bretylium administration
-
Internal standard (e.g., dihydroxybenzylamine - DHBA)
-
Perchloric acid
-
Alumina extraction materials
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a known volume of plasma, add the internal standard and perchloric acid to precipitate proteins.
-
Centrifuge the sample and collect the supernatant.
-
-
Alumina Extraction:
-
Adjust the pH of the supernatant to ~8.6 with a Tris buffer.
-
Add activated alumina to adsorb the catecholamines.
-
Wash the alumina to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of dilute acid.
-
-
HPLC-ECD Analysis:
-
Inject the eluate onto the HPLC system.
-
Separate the catecholamines using the C18 column and the specified mobile phase.
-
Detect and quantify norepinephrine and the internal standard using the electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentration of norepinephrine in the original plasma sample based on the peak area ratio of norepinephrine to the internal standard and a standard curve.
-
Conclusion
This compound is a unique antiarrhythmic agent with a dual mechanism of action that involves both the autonomic nervous system and direct cardiac electrophysiology. Its ability to inhibit norepinephrine release and prolong the cardiac action potential makes it a valuable tool in the management of life-threatening ventricular arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation of its pharmacological properties and the development of new antiarrhythmic therapies. This comprehensive understanding of its molecular structure, the function of its tosylate salt, and its complex mechanism of action is essential for researchers and clinicians working in the field of cardiovascular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bretylium Tosylate in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of Bretylium Tosylate in dimethyl sulfoxide (DMSO) for various in vitro studies. The protocols and data presented are intended to serve as a comprehensive guide for researchers investigating the biological effects of this compound.
Physicochemical Properties and Solubility
This compound is a quaternary ammonium compound known for its antiarrhythmic properties. For in vitro applications, DMSO is a common solvent due to the compound's high solubility.
Table 1: Solubility and Stability of this compound in DMSO
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 100 mg/mL (241.34 mM) | [1] |
| Recommended Solvent Condition | Freshly opened, hygroscopic DMSO; sonication may be required for complete dissolution. | [1] |
| Stock Solution Stability | ≤ 6 months at -80°C | [1] |
| ≤ 1 month at -20°C | [1] | |
| Appearance | White to off-white solid | [1] |
| Molecular Weight | 414.36 g/mol |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to desired working concentrations for various in vitro assays.
Materials:
-
This compound powder (MW: 414.36 g/mol )
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh out 41.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of particulates.
-
Sterilization (Optional): As DMSO is a powerful solvent, filtration of a 100% DMSO stock is generally not recommended as it can damage many filter membranes. The high concentration of DMSO is also inhospitable to most microbial growth. If concerns about sterility persist, ensure all materials used are sterile.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.5% (v/v), with <0.1% being ideal.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution of the 100 mM stock solution. For example, to make a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in sterile cell culture medium or a suitable buffer.
-
Final Working Solution Preparation:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock or intermediate solution needed to achieve this final concentration in your total culture volume.
-
Example for a 100 µM final concentration in 1 mL of media: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium as used for the experimental conditions.
-
Application to Cells: Gently mix the prepared working solutions and the vehicle control before adding them to your cell cultures. Ensure even distribution within the culture vessel.
In Vitro Working Concentrations
The effective concentration of this compound in vitro can vary significantly depending on the cell type, assay, and experimental endpoint. The following table summarizes a reported effective concentration range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Table 2: Reported In Vitro Working Concentrations of this compound
| Cell Type | Assay | Concentration Range | Outcome | Source |
| Human T lymphocytes | Patch-clamp electrophysiology | 0.05 - 5 mM | Dose-dependent decrease in whole-cell K+ current |
Signaling Pathways and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound
This compound exerts its effects primarily through two mechanisms: the blockade of norepinephrine release from adrenergic neurons and the inhibition of voltage-gated potassium channels.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Studies
This diagram outlines the general workflow for preparing and using this compound in a typical cell-based in vitro experiment.
Caption: Workflow for preparing this compound for in vitro assays.
References
Application Notes and Protocols for Studying the Effects of Bretylium Tosylate on Ion Channels Using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium Tosylate is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a Class III antiarrhythmic drug.[1][2] Its mechanism of action primarily involves the modulation of ion channel activity, making patch clamp electrophysiology an indispensable tool for characterizing its effects at the cellular and subcellular levels. These application notes provide detailed protocols for investigating the influence of this compound on voltage-gated potassium (K+) and sodium (Na+) channels, with a particular focus on human T lymphocytes, a cell type in which its effects have been documented.
The provided protocols and data are intended to serve as a comprehensive guide for researchers seeking to elucidate the electrophysiological properties of this compound and its derivatives.
Data Presentation
The following tables summarize the quantitative effects of this compound on key ion channel parameters as described in the literature.
Table 1: Effects of this compound on Voltage-Gated K+ Channels in Human T Lymphocytes
| Parameter | Effect of this compound (0.05-5 mM) | Quantitative Data | Reference |
| Whole-Cell K+ Current | Dose-dependent decrease | - | [3] |
| Recovery from Inactivation | Prolonged | Not specified | [3] |
| Inactivation | Accelerated | Not specified | [3] |
| Deactivation | Accelerated | Not specified | |
| Activation Kinetics | No influence | Not specified | |
| Voltage Dependence of Activation | No influence | Not specified | |
| Steady-State Inactivation | No influence | Not specified |
Table 2: Effects of this compound on Voltage-Gated Na+ Channels in Human Lymphocytes
| Parameter | Effect of this compound (0.25-3 mM) | Quantitative Data | Reference |
| Transient Inward Current | Induction | - | |
| Activation Voltage | Around -42 mV | - | |
| Time to Peak Current | Approx. 20-30 seconds | - | |
| Current Duration | 6-10 minutes | - | |
| Inactivation Time Course | Approx. 2 seconds | - | |
| Reversal Potential | +24 ± 5 mV | - |
Experimental Protocols
I. Protocol for Studying this compound Effects on Voltage-Gated K+ Channels in Human T Lymphocytes
This protocol is designed to measure the effects of this compound on the endogenous voltage-gated potassium channels (such as Kv1.3) in human T lymphocytes using the whole-cell patch clamp technique.
A. Cell Preparation
-
Isolate human T lymphocytes from peripheral blood using a standard density gradient centrifugation method.
-
Maintain the isolated T lymphocytes in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For patch clamp experiments, plate the cells on glass coverslips pre-coated with an adhesive substrate (e.g., poly-L-lysine) to ensure they adhere for recording.
B. Solutions
-
Intracellular (Pipette) Solution (in mM):
-
140 KCl
-
2 MgCl₂
-
1 CaCl₂
-
11 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with KOH
-
Adjust osmolarity to ~290 mOsm
-
-
Extracellular (Bath) Solution (in mM):
-
145 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~310 mOsm
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the extracellular solution.
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, and 5 mM) for application.
-
C. Whole-Cell Patch Clamp Recording
-
Place a coverslip with adherent T lymphocytes into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy T lymphocyte with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit K+ currents.
-
After recording stable baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol to record K+ currents in the presence of the drug.
-
To study the kinetics of inactivation and deactivation, use appropriate voltage protocols. For example, to measure the time course of inactivation, apply a long depolarizing pulse (e.g., to +40 mV for 2 seconds). To measure deactivation, apply a short depolarizing pulse to open the channels, followed by repolarization to various negative potentials.
-
To assess recovery from inactivation, use a two-pulse protocol with varying inter-pulse intervals at a hyperpolarized potential.
II. Protocol for Studying this compound-Induced Na+ Current in Human Lymphocytes
This protocol is designed to induce and measure the transient inward sodium current in human lymphocytes upon application of this compound.
A. Cell Preparation
Follow the same cell preparation steps as described in Protocol I.
B. Solutions
-
Intracellular (Pipette) Solution (in mM):
-
140 CsCl (to block K+ currents)
-
2 MgCl₂
-
1 CaCl₂
-
11 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with CsOH
-
Adjust osmolarity to ~290 mOsm
-
-
Extracellular (Bath) Solution (in mM):
-
145 NaCl
-
5 CsCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~310 mOsm
-
-
This compound Stock Solution:
-
Prepare as described in Protocol I, with final concentrations ranging from 0.25 to 3 mM.
-
C. Whole-Cell Patch Clamp Recording
-
Follow steps 1-6 as described in Protocol I, using the Na+ current solutions. Hold the cell at a potential where voltage-gated Na+ channels are typically inactivated (e.g., -80 mV).
-
Apply a voltage ramp or step protocol to assess baseline currents.
-
Perfuse the chamber with the extracellular solution containing this compound (e.g., 1 mM).
-
Monitor the holding current for the induction of a transient inward current.
-
Once the current is induced, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to characterize its voltage-dependence and kinetics.
-
To determine the reversal potential, a voltage ramp protocol (e.g., from -100 mV to +60 mV over 200 ms) can be applied at the peak of the induced current.
Mandatory Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound effects.
References
Application Notes and Protocols for In Vivo Administration of Bretylium Tosylate in Ventricular Tachycardia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate is a quaternary ammonium compound initially developed as an antihypertensive agent. It is classified as a class III antiarrhythmic agent and has been historically used for the prophylaxis and treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF), that are refractory to first-line therapies. In a research context, this compound serves as a valuable pharmacological tool for studying the mechanisms of ventricular arrhythmias and for evaluating the efficacy of novel antiarrhythmic drugs. Its complex mechanism of action, involving both adrenergic and direct myocardial effects, allows for the investigation of various aspects of arrhythmogenesis.
The primary mechanism of action of this compound involves the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals. It is taken up by the norepinephrine transporter and concentrates in adrenergic nerve endings. Initially, it causes a transient release of norepinephrine, which can lead to a temporary increase in blood pressure, heart rate, and even pro-arrhythmic effects. This is followed by a prolonged blockade of norepinephrine release, leading to a state of "chemical sympathectomy." Additionally, this compound has direct effects on the myocardium, including the blockade of voltage-gated potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP) of ventricular muscle.
These application notes provide detailed protocols for the in vivo administration of this compound in animal models of ventricular tachycardia, with a focus on canine models of ischemia-induced arrhythmias.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Electrophysiological and Hemodynamic Effects of this compound in Canine Models
| Parameter | Animal Model | Dosage | Route | Key Findings | Reference |
| Ventricular Fibrillation Threshold | Anesthetized dogs | 2 mg/kg | IV | 6 to 10-fold increase at 3 to 6 hours post-administration. | |
| Ventricular Fibrillation Threshold | Anesthetized dogs | 6 mg/kg | IV | Over 12-fold increase at 3 to 6 hours post-administration. | |
| Ventricular Effective Refractory Period (VERP) | Anesthetized dogs | 2 mg/kg or 6 mg/kg | IV | 24 to 26 ms increase at 3 hours post-administration. | |
| Heart Rate | Anesthetized dogs | 10 to 30 mg/kg | IV | Significant changes in heart rate observed. | |
| Arterial Blood Pressure | Anesthetized dogs | 10 to 30 mg/kg | IV | Significant changes in arterial blood pressure observed. | |
| Arrhythmia Induction | Conscious dogs with prior myocardial infarction | 5 mg/kg every 12 hours | IV | Prevented induction of ventricular arrhythmias by programmed electrical stimulation. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dosage | Route | Value | Reference |
| Elimination Half-life | Human | Not specified | IV | 7-8 hours | |
| Elimination Half-life | Dog (closed chest) | 2 or 6 mg/kg | IV | 10.5 hours | |
| Metabolism | Human and laboratory animals | Not specified | Not specified | No metabolites identified. | |
| Excretion | Human | Not specified | Not specified | Primarily renal (unchanged drug). | |
| Myocardial:Serum Concentration Ratio | Dog | 2 or 6 mg/kg | IV | Increased to 6.4 to 12.6 at 12 hours post-administration. |
Experimental Protocols
Protocol 1: Canine Model of Ischemia-Induced Ventricular Tachycardia to Evaluate the Anti-arrhythmic Efficacy of this compound
This protocol is designed to assess the ability of this compound to prevent ventricular arrhythmias induced by myocardial ischemia and reperfusion in a canine model.
1. Animal Preparation:
-
Adult mongrel dogs of either sex are fasted overnight with free access to water.
-
Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animals with room air supplemented with oxygen.
-
Monitor standard physiological parameters, including electrocardiogram (ECG), arterial blood pressure, and body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery for subsequent occlusion.
2. Ischemia-Reperfusion Injury:
-
Allow the animal to stabilize after surgery.
-
Induce myocardial ischemia by occluding the LAD coronary artery for a predetermined period (e.g., 90 minutes).
-
After the ischemic period, release the occlusion to allow for reperfusion of the myocardium. This phase is often associated with the onset of ventricular arrhythmias.
3. Administration of this compound:
-
Treatment Group: Administer this compound at a dose of 5-10 mg/kg intravenously (IV). The infusion should be given over a period of 8-10 minutes to minimize the risk of nausea, vomiting, and hypotension.
-
Control Group: Administer an equivalent volume of saline.
-
The timing of administration can be varied depending on the study design (e.g., before ischemia, during ischemia, or before reperfusion).
4. Arrhythmia Monitoring and Analysis:
-
Continuously monitor the ECG throughout the experiment.
-
Identify and quantify ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Analyze arrhythmia incidence, duration, and severity in both the treatment and control groups.
5. Data Collection:
-
Record all hemodynamic and electrophysiological parameters at baseline and throughout the experiment.
-
At the end of the experiment, euthanize the animal and collect tissue samples for further analysis (e.g., infarct size determination).
Application Notes and Protocols for Bretylium Tosylate in Canine Reperfusion Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bretylium Tosylate in preclinical canine studies focused on reperfusion-induced arrhythmias. The following sections detail the pharmacology of this compound, established experimental protocols, and appropriate dosage calculations for canine models of myocardial ischemia-reperfusion injury.
Introduction to this compound
This compound is a quaternary ammonium compound classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the selective uptake into postganglionic adrenergic nerve terminals.[1] Initially, it causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[1] This is followed by a prolonged blockade of norepinephrine release, resulting in a state of "chemical sympathectomy."[1] Additionally, this compound directly affects the myocardium by prolonging the action potential duration and the effective refractory period, without significantly depressing myocardial contractility or conduction velocity.[1] These properties make it a subject of interest for mitigating the life-threatening ventricular arrhythmias that often arise upon reperfusion of ischemic myocardial tissue.
Quantitative Data Summary
The following tables summarize key quantitative data derived from canine studies involving this compound and myocardial ischemia-reperfusion models.
Table 1: Recommended Dosage of this compound in Canine Models
| Indication | Route of Administration | Loading Dose | Maintenance Dose/Infusion | Reference |
| Ventricular Fibrillation (VF) / Hemodynamically Unstable Ventricular Tachycardia (VT) | Intravenous (IV), Rapid Bolus | 5 mg/kg | May be repeated at 10 mg/kg every 15-30 minutes (max 30 mg/kg) | |
| Refractory or Recurrent Stable VT | Intravenous (IV) Infusion | 5-10 mg/kg over > 8 minutes | 5-10 mg/kg every 6 hours or 1-2 mg/min continuous infusion | |
| Prophylaxis of Reperfusion-induced VF | Intravenous (IV) Infusion | 10 mg/kg over 10 minutes (administered 90 minutes before reperfusion) | Not specified | |
| Prevention of Electrically Induced Arrhythmias during Hypothermia | Intravenous (IV) | 7.5 mg/kg prior to cooling | Not applicable | |
| Prevention of Chronic Ventricular Tachyarrhythmias | Intravenous (IV) | 5 mg/kg every 12 hours | Not applicable |
Table 2: Key Parameters in a Canine Myocardial Ischemia-Reperfusion Model
| Parameter | Description | Typical Values/Durations | Reference |
| Animal Model | Adult mongrel dogs | - | |
| Anesthesia | Pentobarbital or similar general anesthetic | As per standard veterinary practice | |
| Surgical Approach | Left thoracotomy | - | |
| Ischemia Induction | Ligation of the left anterior descending (LAD) or circumflex coronary artery | 90 - 120 minutes | |
| Reperfusion | Release of the coronary artery ligation | - | |
| Arrhythmia Monitoring | Continuous Electrocardiogram (ECG), Holter monitoring | 24-72 hours post-reperfusion | |
| Hemodynamic Monitoring | Arterial blood pressure, heart rate | Continuous |
Experimental Protocols
Canine Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines the surgical procedure to induce a controlled myocardial ischemia-reperfusion injury in a canine model, creating a substrate for the study of reperfusion arrhythmias.
Materials:
-
Adult mongrel dog
-
General anesthesia (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material for coronary artery ligation
-
ECG monitoring equipment
-
Arterial blood pressure monitoring equipment
-
Defibrillator
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Perform a left lateral thoracotomy to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Isolate a segment of the left anterior descending (LAD) or circumflex coronary artery.
-
Pass a suture around the isolated artery.
-
To induce ischemia, tighten the suture to occlude the artery. Visual confirmation of ischemia includes a cyanotic appearance of the myocardial tissue distal to the occlusion.
-
Maintain the occlusion for a period of 90 to 120 minutes.
-
During occlusion, continuously monitor the ECG for ischemic changes (e.g., ST-segment elevation) and arrhythmias.
-
To initiate reperfusion, release the ligature.
-
Continue to monitor ECG and hemodynamic parameters closely, as the highest incidence of reperfusion arrhythmias occurs within the first few minutes of blood flow restoration.
-
The experimental endpoint may be a set duration of reperfusion or the development of sustained, life-threatening arrhythmias.
This compound Administration Protocol for Prophylaxis of Reperfusion Arrhythmias
This protocol describes the administration of this compound as a prophylactic agent to prevent the onset of ventricular fibrillation upon reperfusion.
Materials:
-
This compound for injection (50 mg/mL)
-
Sterile saline or 5% Dextrose in Water (D5W) for dilution
-
Infusion pump
-
Canine model prepared as per Protocol 3.1
Procedure:
-
Ninety minutes prior to the planned time of reperfusion, begin the administration of this compound.
-
Prepare an infusion of 10 mg/kg this compound diluted in sterile saline or D5W.
-
Administer the infusion intravenously over a period of 10 minutes.
-
Following the infusion, maintain the coronary occlusion for the remainder of the 90-minute pre-treatment period.
-
At the end of the ischemia period, release the coronary ligature to initiate reperfusion.
-
Continuously monitor the ECG and hemodynamic parameters throughout the reperfusion phase.
-
A control group receiving a saline placebo should be included for comparison.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Canine ischemia-reperfusion experimental workflow.
References
Using Bretylium Tosylate as a pharmacological tool to study sympathetic transmission
Application Notes and Protocols for Researchers
Introduction
Bretylium tosylate is a quaternary ammonium compound that serves as a valuable pharmacological tool for investigating the mechanisms of sympathetic neurotransmission. Its unique biphasic action on adrenergic nerve terminals—an initial, transient release of norepinephrine followed by a prolonged blockade of subsequent neurotransmitter release—allows researchers to dissect various aspects of sympathetic function. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Bretylium is selectively taken up into sympathetic ganglia and postganglionic adrenergic neurons.[1] This selectivity is achieved because it is a substrate for the norepinephrine transporter (NET), leading to its accumulation within sympathetic nerve terminals.[2] Initially, it displaces norepinephrine from storage vesicles, causing a sympathomimetic effect.[3][4] Subsequently, it inhibits further norepinephrine release in response to nerve stimulation by depressing the excitability of the adrenergic nerve terminal.[1] This adrenergic neuron blockade is the primary reason for its utility in studying sympathetic transmission.
Data Presentation
The following tables summarize the quantitative data for using this compound in various experimental models.
Table 1: In Vivo Effective Doses of this compound for Sympathetic Blockade
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Dog | 5 mg/kg | Intravenous | Prevention of adrenergic neuron blockade-produced increase in ventricular fibrillation threshold | |
| Cat | 2 - 10 mg/kg | Intravenous | Abolished response of the nictitating membrane to sympathetic nerve stimulation | |
| Guinea Pig | 20 - 30 mg/kg | Intravenous / Subcutaneous | Increased the dose of ouabain required to induce atrial arrhythmia | |
| Rat | 30 mg/kg | Intraperitoneal (chronic) | Caused mitochondrial swelling in sympathetic neurons |
Table 2: In Vitro Effective Concentrations of this compound
| Tissue Preparation | Concentration Range | Species | Observed Effect | Reference |
| Rabbit Ileum | 3 x 10⁻⁶ M - 3 x 10⁻⁵ M | Rabbit | Dose-dependent reduction of inhibitory responses to periarterial nerve stimulation | |
| Isolated Rabbit Atria | ≤ 200 mg/L (~7 x 10⁻⁴ M) | Rabbit | Increased conduction velocity and contraction height (sympathomimetic effects) | |
| Isolated Rabbit Atria | 1200 - 2400 mg/L (~4.2 - 8.4 x 10⁻³ M) | Rabbit | Reduced conduction velocity and rate of rise of action potential (quinidine-like effects) | |
| Rat Heart Atrium | Kₘ = 3 x 10⁻⁶ M | Rat | Apparent Michaelis constant (Kₘ) for active uptake into nerve terminals |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. drugs.com [drugs.com]
- 2. Modification of sympathetic nerve stimulation frequency-response relationship in rabbit ileum by guanethidine, bretylium and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ACTIONS OF BRETYLIUM: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Bretylium Tosylate in Common Large-Volume Parenteral Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate is an antiarrhythmic agent administered parenterally for the prophylaxis and therapy of ventricular fibrillation and the treatment of life-threatening ventricular arrhythmias that have not responded to first-line agents.[1][2] For intravenous infusion, this compound is diluted in a large-volume parenteral (LVP) solution. Ensuring the stability and compatibility of the drug in these solutions is critical for patient safety and therapeutic efficacy. These application notes provide a summary of the stability of this compound in common LVP solutions and detailed protocols for stability testing.
Data Summary
This compound has been shown to be stable in a variety of common LVP solutions under various storage conditions.[3][4] The following tables summarize the quantitative stability data from published studies.
Table 1: Stability of this compound in Various LVP Solutions
| LVP Solution | Concentration of this compound | Container Type | Storage Conditions | Duration | Percent Remaining | Reference |
| 5% Dextrose Injection (D5W) | 1 mg/mL | Glass, PVC | 25°C, fluorescent light | 4 weeks | No appreciable change | [4] |
| 0.9% Sodium Chloride Injection (Normal Saline) | 1 mg/mL | Glass, PVC | 25°C, fluorescent light | 4 weeks | No appreciable change | |
| Lactated Ringer's Injection | 1 mg/mL | Glass, PVC | 25°C, fluorescent light | 4 weeks | No appreciable change | |
| 11 Common LVP Solutions* | Not specified | Glass, Plastic | Intense light (1400-2000 foot candles), Ambient room temperature, 40°C, 4°C | Up to 7 days | No significant changes |
*The 11 common large-volume parenteral solutions included 5% dextrose in water, 0.9% sodium chloride, and lactated Ringer's, among others. For a complete list, please refer to the original study.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in LVP solutions, based on cited literature.
Protocol 1: Preparation of this compound Admixtures
Objective: To prepare admixtures of this compound in various LVP solutions for stability testing.
Materials:
-
This compound Injection, USP (50 mg/mL)
-
5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
Lactated Ringer's Injection, USP
-
Sterile syringes and needles
-
Glass and polyvinyl chloride (PVC) infusion containers
Procedure:
-
Aseptically withdraw the required volume of this compound Injection, USP from the vial.
-
Inject the this compound into the LVP solution container (either glass or PVC) to achieve the desired final concentration (e.g., 1 mg/mL). For continuous infusion, a common dilution is 500 mg of this compound in a minimum of 50 mL of compatible LVP solution.
-
Gently mix the admixture to ensure homogeneity.
-
Visually inspect the solution for any particulate matter, color change, or haze.
-
Prepare a sufficient number of admixtures for testing at all time points and storage conditions.
Protocol 2: Stability Testing and Sample Analysis
Objective: To determine the chemical stability of this compound in LVP solutions over time under various storage conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound concentration.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Data acquisition and processing software
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
This compound reference standard
Procedure:
-
Storage Conditions: Store the prepared admixtures under the desired conditions. Examples from studies include:
-
Intense light (1400-2000 foot candles)
-
Ambient room temperature with normal light
-
40°C
-
4°C
-
25°C under fluorescent light
-
-
Sampling: At specified time intervals (e.g., 0, 24, 48 hours, 7 days, and weekly for 4 weeks), withdraw an aliquot of the admixture for analysis.
-
Sample Preparation: Dilute the sample as necessary with the mobile phase to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the prepared sample and reference standards onto the HPLC column.
-
Monitor the elution of this compound using the UV detector at a suitable wavelength.
-
Record the peak area of the this compound peak.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve generated from the reference standards.
-
Data Analysis: Express the stability of this compound as the percentage of the initial concentration remaining at each time point.
Protocol 3: Physical Compatibility Assessment
Objective: To visually assess the physical compatibility of this compound in LVP solutions.
Procedure:
-
At each time point of the stability study, visually inspect each admixture against a black and white background.
-
Observe for any signs of physical incompatibility, including:
-
Precipitation
-
Haze or turbidity
-
Color change
-
Gas evolution
-
-
Measure the pH of the solution at each time point to check for any significant changes.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the stability of this compound in LVP solutions.
Caption: Experimental workflow for this compound stability testing.
Conclusion
This compound demonstrates excellent stability in common large-volume parenteral solutions such as 5% Dextrose Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection for extended periods under various storage conditions. The provided protocols offer a framework for researchers to conduct their own stability studies. It is crucial to adhere to aseptic techniques during the preparation of admixtures and to use validated analytical methods for accurate quantification of the drug. Admixtures with mannitol should not be refrigerated due to the potential for mannitol crystallization.
References
Dilution and administration guidelines for Bretylium Tosylate in research settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the dilution, administration, and use of Bretylium Tosylate in preclinical research settings. The information is intended to support the design and execution of both in vitro and in vivo experimental protocols.
Product Information and Storage
This compound is a bromobenzyl quaternary ammonium salt that functions as an antiarrhythmic agent. For research purposes, it is critical to handle and store the compound appropriately to ensure its stability and efficacy.
| Parameter | Recommendation | Citations |
| Storage of Powder | Store at -20°C for up to 3 years. | [1] |
| Storage of Stock Solutions | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Keep containers sealed and protected from moisture. | [2] |
| Appearance | White to off-white solid. | [2] |
| Molecular Formula | C₁₈H₂₄BrNO₃S | [1] |
| Molecular Weight | 414.36 g/mol | [1] |
Dilution Guidelines for Research Applications
Proper dilution of this compound is crucial for accurate and reproducible experimental results. The choice of solvent will depend on the specific application, whether for in vitro cell-based assays or in vivo animal studies.
Preparation of Stock Solutions for In Vitro Use
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for use in cell culture experiments.
| Parameter | Guideline | Citations |
| Recommended Solvent | DMSO | |
| Maximum Stock Concentration | 100 mg/mL (241.34 mM) | |
| Preparation Note | Sonication may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO to avoid solubility issues. |
Preparation of Working Solutions for In Vitro Experiments
Working solutions should be prepared by diluting the DMSO stock solution in the appropriate cell culture medium or physiological buffer. It is important to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Preparation of Formulations for In Vivo Administration
For animal studies, this compound can be formulated for parenteral administration. A common formulation involves a mixture of solvents to ensure solubility and biocompatibility.
| Component | Percentage | Citations |
| DMSO | 10% | |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline (0.9% NaCl) | 45% | |
| Resulting Concentration | This protocol yields a clear solution of 2.5 mg/mL. | |
| Preparation Note | Add each solvent sequentially and ensure the solution is clear before adding the next component. Gentle heating and/or sonication can aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. |
Administration Guidelines for Research Models
The route and dosage of this compound administration will vary depending on the research model and experimental objectives.
In Vitro Administration
For cell-based assays, the desired final concentration of this compound is added to the cell culture medium.
| Cell Type | Application | Concentration Range | Citations |
| Human T lymphocytes | Electrophysiology (Patch-clamp) | 0.05 - 5 mM | |
| Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | Neurotransmitter release, cytotoxicity assays | Starting concentrations can be extrapolated from electrophysiology data, typically in the µM to low mM range. |
In Vivo Administration in Animal Models
The following dosages have been reported in animal research studies. Researchers should optimize the dose for their specific model and experimental design.
| Animal Model | Route of Administration | Dosage | Citations |
| Rodents (general reference) | Intraperitoneal (I.P.) | 15 mg/kg | |
| Rats | Intravenous (IV) | 2.5, 5, and 10 mg/kg | |
| Dogs | Intravenous (IV) | 6.25, 12.5, and 25 mg/kg/day | |
| Mice | Intravenous (IV) | LD50: ~20 mg/kg | |
| Mice | Subcutaneous (s.c.) | LD50: 72 mg/kg | |
| Mice | Oral (p.o.) | LD50: 400 mg/kg |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is adapted from a study on human T lymphocytes and can be modified for other cell types, such as neurons.
Objective: To measure the effect of this compound on voltage-gated potassium channels.
Materials:
-
Cells of interest (e.g., cultured neurons, T lymphocytes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)
-
This compound stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Prepare cells for patch-clamping according to standard laboratory protocols.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline potassium currents in response to a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV).
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 0.05, 0.5, 5 mM). The final DMSO concentration should be kept constant across all conditions.
-
After a stable effect is reached, record potassium currents again using the same voltage-step protocol.
-
To test for reversibility, wash out the drug by perfusing with the drug-free extracellular solution.
-
Analyze the data to determine the effect of this compound on current amplitude, activation, inactivation, and deactivation kinetics.
In Vivo Study: Adrenergic Neuron Blockade in a Rodent Model
This protocol provides a general framework for assessing the in vivo effects of this compound on the sympathetic nervous system.
Objective: To evaluate the adrenergic neuron blocking activity of this compound.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound formulation for in vivo administration (see section 2.3)
-
Vehicle control (formulation without this compound)
-
Blood pressure monitoring equipment
-
Materials for tissue collection and analysis (e.g., for measuring norepinephrine levels)
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound via the desired route (e.g., I.P. at 15 mg/kg). Administer vehicle control to a separate group of animals.
-
Monitor physiological parameters such as blood pressure and heart rate at baseline and at various time points after administration. An initial transient increase in blood pressure may be observed due to the initial release of norepinephrine.
-
At the end of the experiment, collect tissues of interest (e.g., heart, spleen) for neurochemical analysis.
-
Measure norepinephrine content in the tissues to assess the effect of this compound on neurotransmitter levels.
-
Analyze the data to determine the extent and duration of adrenergic neuron blockade.
Mechanism of Action and Signaling Pathways
This compound has a dual mechanism of action, primarily affecting the peripheral sympathetic nervous system and cardiac ion channels.
-
Adrenergic Neuron Blockade: Bretylium is taken up into sympathetic nerve terminals via the norepinephrine transporter (NET). Initially, it causes a transient release of norepinephrine, which can lead to a temporary increase in blood pressure and heart rate. Subsequently, it inhibits the release of norepinephrine in response to nerve stimulation, leading to a state of "chemical sympathectomy."
-
Potassium Channel Blockade: this compound is classified as a Class III antiarrhythmic agent because it blocks potassium channels, which are responsible for the repolarization phase of the cardiac action potential. This blockade prolongs the action potential duration and the effective refractory period in cardiac myocytes.
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vitro study investigating the effects of this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes: Experimental Use of Bretylium Tosylate for Chemical Sympathectomy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a class III antiarrhythmic drug.[1] Its primary mechanism of action involves the selective uptake by and accumulation in postganglionic sympathetic neurons via the norepinephrine transporter (NET).[1][2] This leads to a biphasic effect: an initial transient release of norepinephrine, followed by a prolonged blockade of norepinephrine release in response to nerve stimulation.[3][4] This latter effect produces a state of "chemical sympathectomy," functionally mimicking a surgical sympathectomy. These application notes provide a comprehensive overview and protocols for the experimental use of this compound to induce chemical sympathectomy in a research setting.
Mechanism of Action
This compound's selective action on sympathetic neurons is due to its recognition and transport by the norepinephrine transporter. Once inside the neuron, it concentrates in the cytoplasm but does not appear to be stored in synaptic vesicles. The precise mechanism of release inhibition is not fully elucidated but is thought to involve a local anesthetic-like effect on the nerve terminal, depressing its excitability and interfering with the process of vesicular fusion and neurotransmitter release. Notably, bretylium does not deplete the vesicular stores of norepinephrine.
Applications in Research
The ability of this compound to induce a reversible chemical sympathectomy makes it a valuable tool in cardiovascular research and other fields where studying the effects of the sympathetic nervous system is of interest. Key applications include:
-
Cardiovascular Research: Investigating the role of the sympathetic nervous system in cardiac arrhythmias, hypertension, and myocardial infarction.
-
Neuroscience: Studying the function of sympathetic neurons and the mechanisms of neurotransmitter release.
-
Pharmacology: Evaluating the interactions of other drugs with the sympathetic nervous system in a sympathectomized model.
Data Presentation
The following tables summarize quantitative data on the experimental use of this compound.
| Parameter | Animal Model | Dosage | Route | Effect |
| LD50 | Mice | 20 mg/kg | IV | Lethal dose for 50% of the population. |
| Mice | 72 mg/kg | SC | Lethal dose for 50% of the population. | |
| Mice | 400 mg/kg | Oral | Lethal dose for 50% of the population. | |
| Chemical Sympathectomy | Rats | 24 µmol/kg (approx. 10 mg/kg) | IP | Chronic administration led to mitochondrial swelling in sympathetic neurons without causing neuronal degeneration. |
| Cats | 5-10 mg/kg | IV | Abolished the release of noradrenaline from the spleen upon splenic nerve stimulation. | |
| Antiarrhythmic Effects | Dogs | 5 mg/kg | IV | Significantly increased the ventricular fibrillation threshold. |
| Humans | 5-10 mg/kg | IV | Used for the treatment of life-threatening ventricular arrhythmias. | |
| Nerve Terminal Effects | In vitro (Mouse Vas Deferens) | 10 µM | In vitro | Abolished neurotransmitter release and increased the action potential delay by 2±0.4 ms. |
Experimental Protocols
Protocol 1: Induction of Acute Chemical Sympathectomy in Rodents
This protocol describes the induction of an acute, reversible chemical sympathectomy in rats for short-term experiments.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection
Procedure:
-
Animal Preparation: Acclimatize adult male Wistar or Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, dissolve 100 mg of this compound in 10 ml of saline to get a 10 mg/ml solution.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer a single dose of 10-30 mg/kg of this compound.
-
Intravenous (IV) Injection: For a more rapid onset, administer a dose of 5-10 mg/kg via the tail vein.
-
-
Onset of Sympathectomy: The onset of sympathetic blockade is typically observed within 1-2 hours after administration.
-
Duration of Action: The effects of a single dose can last for 6-12 hours. For longer-term studies, repeated injections may be necessary.
Protocol 2: Verification of Chemical Sympathectomy
The efficacy of the chemical sympathectomy should be verified. Here are two common methods:
A. Tyramine Pressor Response:
Tyramine is an indirect-acting sympathomimetic amine that causes the release of norepinephrine from sympathetic nerve terminals. In a sympathectomized animal, the pressor response to tyramine is significantly blunted or abolished.
Materials:
-
Tyramine hydrochloride
-
Sterile saline solution
-
Anesthetized animal with a catheterized artery for blood pressure monitoring
-
Infusion pump
Procedure:
-
Baseline Measurement: In an anesthetized and instrumented animal, record the baseline mean arterial pressure (MAP).
-
Tyramine Challenge (Control): Administer a bolus IV injection of tyramine (e.g., 100-200 µg/kg) and record the peak increase in MAP.
-
Bretylium Administration: Administer this compound as described in Protocol 1.
-
Tyramine Challenge (Post-Bretylium): After the expected onset of sympathectomy (1-2 hours), repeat the tyramine challenge and record the pressor response.
-
Assessment: A significant reduction (e.g., >80%) in the tyramine-induced pressor response indicates effective sympathetic blockade.
B. Assessment of Tissue Norepinephrine Content:
This method provides a direct measure of the functional state of sympathetic nerve terminals. While bretylium doesn't deplete vesicular stores, it prevents release, which can be assessed by measuring norepinephrine levels in sympathetically innervated tissues like the heart or spleen.
Materials:
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Tissue homogenization equipment
-
Reagents for norepinephrine extraction
Procedure:
-
Tissue Collection: At the end of the experiment, euthanize the animal and rapidly excise the target organ (e.g., heart, spleen).
-
Sample Preparation: Homogenize the tissue in an appropriate buffer and perform an extraction procedure to isolate catecholamines.
-
Norepinephrine Quantification: Analyze the extracted samples using HPLC to determine the concentration of norepinephrine.
-
Comparison: Compare the norepinephrine content in tissues from bretylium-treated animals to that of control animals. A significant reduction in tissue norepinephrine levels indicates effective sympathectomy.
Mandatory Visualizations
Caption: Signaling pathway of this compound in a sympathetic neuron terminal.
References
- 1. Bretylium abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Managing Bretylium Tosylate-Induced Hypotension in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hypotension induced by bretylium tosylate during animal experiments.
Troubleshooting Guides
Issue: Sudden and Severe Drop in Blood Pressure After this compound Administration
1. What is happening?
This compound can cause a biphasic hemodynamic response. An initial, transient hypertension may occur due to the release of norepinephrine from adrenergic nerve terminals.[1][2][3][4] This is often followed by a more sustained period of hypotension, which is a common side effect, occurring in approximately 50% of patients in clinical settings, even in a supine position.[5] This hypotension is a result of the primary mechanism of bretylium: adrenergic neuronal blockade, which prevents the release of norepinephrine in response to nerve stimulation.
2. Immediate Steps:
-
Confirm Hypotension: Ensure the blood pressure reading is accurate. Check the placement and function of monitoring equipment such as arterial catheters or non-invasive cuffs.
-
Positioning: Maintain the animal in a supine position. Positional changes, such as moving to an upright posture, can exacerbate the hypotension.
-
Assess Other Vital Signs: Monitor heart rate, respiratory rate, and body temperature for any concurrent adverse effects.
3. Intervention Strategies:
-
Fluid Resuscitation: Administer intravenous fluids to expand intravascular volume. Isotonic crystalloids (e.g., Lactated Ringer's solution) or colloids can be used.
-
Vasopressor Support: If hypotension is severe or refractory to fluid therapy, consider the administration of vasopressors. Dopamine and norepinephrine are commonly used to counteract the hypotensive effects. Administer these agents as a dilute infusion and monitor blood pressure closely, as bretylium can enhance the pressor effects of catecholamines.
Issue: Persistent Hypotension Despite Initial Interventions
1. Why is the hypotension not resolving?
The adrenergic neuronal blockade caused by bretylium can be long-lasting. The half-life of bretylium is approximately 13 hours, and its effects may persist. Tolerance to the hypotensive effect develops unpredictably and may take several days.
2. Advanced Management:
-
Continuous Rate Infusion (CRI) of Vasopressors: A continuous infusion of dopamine or norepinephrine may be necessary to maintain adequate blood pressure. Titrate the infusion rate to achieve the target mean arterial pressure (MAP).
-
Reduce or Discontinue Bretylium: If the experimental protocol allows, consider reducing the dosage or discontinuing the administration of this compound.
-
Monitor Renal Function: Prolonged hypotension can compromise renal perfusion. Monitor urine output and consider blood urea nitrogen (BUN) and creatinine measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypotension?
A1: this compound is an adrenergic neuronal blocking agent. It is taken up by sympathetic nerve terminals and initially causes a release of norepinephrine, which can lead to a brief period of hypertension. Subsequently, it blocks the release of norepinephrine in response to nerve stimulation. This blockade of sympathetic signaling leads to vasodilation and a decrease in peripheral resistance, resulting in hypotension.
Q2: How can I prevent or minimize hypotension when using this compound?
A2: While hypotension is a common side effect, its severity may be mitigated by:
-
Slow Administration: Administering this compound slowly as an intravenous infusion over a period greater than 8 minutes may reduce the incidence of nausea and vomiting, and potentially the severity of hypotension.
-
Prophylactic Fluid Administration: Ensuring the animal is well-hydrated before bretylium administration may help to buffer the hypotensive effects.
-
Lower Doses: Use the lowest effective dose of this compound required for the experimental endpoint. Hypotension can occur at doses lower than those needed for antiarrhythmic effects.
Q3: What are the typical dosages of this compound used in animal research?
A3: Dosages can vary depending on the animal model and the intended effect.
-
Dogs: Doses ranging from 5 mg/kg to 10 mg/kg have been used in studies investigating its antiarrhythmic effects. In some cases, a bolus of 6 mg/kg was administered. For prophylaxis of ventricular fibrillation in swine, 5 mg/kg was administered intravenously.
-
General IV Administration: For life-threatening arrhythmias, an initial dose of 5 mg/kg is often recommended, which can be increased to 10 mg/kg if necessary.
Q4: Are there any contraindications for using this compound in animal research?
A4: Yes, this compound should be used with caution or avoided in animals with:
-
Fixed Cardiac Output: In conditions like severe aortic stenosis or pulmonary hypertension, a fall in peripheral resistance can lead to severe hypotension without a compensatory increase in cardiac output.
-
Digitalis-Induced Arrhythmias: Bretylium may exacerbate digitalis toxicity.
Data Presentation
Table 1: this compound Dosage and Hypotensive Effect in Animal Models
| Animal Model | This compound Dosage (IV) | Observed Hypotensive Effect | Reference |
| Cat | 1-3 mg/kg | Postural hypotension with a fall of 50-100 mm Hg | |
| Dog | 5-10 mg/kg | Not explicitly quantified, but hypotension is a known side effect at these antiarrhythmic doses. | |
| Swine | 5 mg/kg | Not explicitly quantified, but used for arrhythmia suppression. |
Table 2: Management Strategies for this compound-Induced Hypotension
| Intervention | Animal Model | Dosage / Administration Rate | Expected Outcome | Reference |
| Fluid Therapy | ||||
| Isotonic Crystalloids | General | 10-20 mL/kg over 15 min (fluid challenge) | Increase intravascular volume and preload | |
| Colloids (Hetastarch) | Dog | 5 mL/kg over 5 minutes (up to 3 times) | Restore systolic pressure | |
| Vasopressors | ||||
| Dopamine | Dog, Cat | 5-13 mcg/kg/min CRI | Increase blood pressure via alpha and beta adrenergic receptor agonism | |
| Norepinephrine | General | 0.1-2 mcg/kg/min CRI | Increase blood pressure through potent vasoconstriction |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring
-
Instrumentation: Anesthetize the animal and place an arterial catheter (e.g., in the femoral or carotid artery) for direct and continuous blood pressure monitoring.
-
Data Acquisition: Connect the catheter to a pressure transducer and a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Electrocardiogram (ECG): Place ECG electrodes to monitor cardiac rhythm for arrhythmias.
-
Baseline Recording: Record stable baseline cardiovascular parameters for at least 30 minutes before the administration of this compound.
Protocol 2: Management of Acute Hypotension
-
Hypotension Threshold: Define a hypotensive threshold for intervention (e.g., a decrease in mean arterial pressure by >20% from baseline or below 60 mmHg).
-
Fluid Bolus: Upon reaching the hypotensive threshold, administer a bolus of warmed isotonic crystalloid solution (e.g., 10-20 mL/kg of Lactated Ringer's solution) intravenously over 15 minutes.
-
Assess Response: Continuously monitor blood pressure. If the response to the fluid bolus is inadequate or transient, proceed to vasopressor support.
-
Vasopressor Infusion:
-
Prepare a dilute infusion of norepinephrine (e.g., 4 mg in 250 mL of 5% dextrose in water).
-
Start the infusion at a low rate (e.g., 0.1 mcg/kg/min) and titrate upwards every 5-10 minutes to achieve the target blood pressure.
-
Use a syringe pump for precise administration.
-
-
Documentation: Record all interventions, including the volume and type of fluids administered, and the dosage and duration of vasopressor support.
Visualizations
References
- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bretylium (this compound Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
Preventing Bretylium Tosylate precipitation in aqueous buffer solutions
Welcome to the Technical Support Center for Bretylium Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffer solutions during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
Encountering precipitation with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnose and resolve common precipitation issues.
Issue 1: Immediate Precipitation Upon Dissolving in Buffer
Possible Causes and Solutions:
-
Incompatible Buffer System: this compound, as a quaternary ammonium salt, can interact with certain buffer components, leading to precipitation. Phosphate buffers are a common cause of precipitation for quaternary ammonium compounds due to strong electrostatic interactions.
-
Immediate Action: Discard the solution.
-
Recommendation: Avoid using phosphate-based buffers.
-
Alternative Buffers: Opt for buffers such as TRIS (Tris-hydroxymethyl aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which are generally more compatible with quaternary ammonium salts.
-
-
High Compound Concentration: The intended concentration may exceed the solubility limit of this compound in the specific buffer system.
-
Immediate Action: Try to dissolve the precipitate by adding more buffer to dilute the solution.
-
Recommendation: Prepare a fresh solution at a lower concentration. Refer to the solubility data in Table 1 for guidance.
-
-
Incorrect Solvent Usage: While this compound is soluble in water, dissolving it directly in a concentrated buffer might lead to localized supersaturation and precipitation.
-
Immediate Action: Confirm the solvent used for initial dissolution.
-
Recommendation: First, dissolve the this compound powder in a small amount of high-purity deionized water to create a stock solution. Then, add this stock solution to the buffer to achieve the final desired concentration.
-
Issue 2: Precipitation Occurs Over Time or with Temperature Changes
Possible Causes and Solutions:
-
Solution Instability: Aqueous solutions of this compound may not be stable for extended periods. It is recommended that aqueous solutions not be stored for more than one day[1].
-
Immediate Action: Prepare fresh solutions for each experiment.
-
Recommendation: Avoid storing this compound in aqueous buffers for long durations. If storage is necessary, consider preparing concentrated stock solutions in a suitable organic solvent like DMSO and storing them at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Temperature Fluctuations: Changes in temperature can significantly affect the solubility of this compound.
-
Immediate Action: Gently warm the solution while stirring to see if the precipitate redissolves.
-
Recommendation: Prepare and store solutions at a consistent temperature. If experiments are conducted at a specific temperature (e.g., 37°C), prepare the solution at that temperature.
-
-
High Ionic Strength: The presence of high salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of this compound.
-
Immediate Action: Attempt to dissolve the precipitate by diluting the solution with a buffer of lower ionic strength.
-
Recommendation: Use buffers with the lowest possible ionic strength that is compatible with your experimental design. If high ionic strength is required, add the salt to the solution containing this compound gradually while stirring vigorously.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common aqueous buffers?
A1: The solubility of this compound can vary significantly depending on the buffer system and pH. It is reported to be very soluble in water and alcohol[2]. One study indicates a solubility of approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2[1], while another reports a solubility of >62.2 µg/mL at pH 7.4[3]. This discrepancy highlights the importance of buffer composition. It is advisable to experimentally determine the solubility in your specific buffer system.
Q2: Why does my this compound precipitate in phosphate buffer?
A2: this compound is a quaternary ammonium salt. The positively charged quaternary ammonium group can form an insoluble salt with the phosphate anions in the buffer, leading to precipitation.
Q3: Are there any recommended alternative buffers to phosphate buffers?
A3: Yes, TRIS and HEPES buffers are generally good alternatives for working with quaternary ammonium compounds like this compound as they are less likely to cause precipitation.
Q4: How does pH affect the stability of this compound solutions?
A4: As a quaternary ammonium salt, this compound is a strong electrolyte and its charge is independent of pH. Therefore, its solubility is not expected to be significantly affected by pH changes within a typical physiological range. However, the stability of the tosylate counter-ion and potential interactions with buffer components can be pH-dependent.
Q5: Can I prepare a concentrated stock solution of this compound?
A5: Yes, preparing a concentrated stock solution is a common practice. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide at concentrations of approximately 30 mg/mL[1]. These stock solutions can be stored at low temperatures (-20°C or -80°C) and diluted into your aqueous buffer immediately before use. This approach minimizes the risk of precipitation in the aqueous buffer.
Q6: How should I store my this compound solutions?
A6: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. If you prepare a stock solution in an organic solvent like DMSO, it should be stored in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | pH | Temperature | Reported Solubility | Reference |
| Water | Not Specified | Cold | Soluble | |
| Water | Not Specified | Not Specified | Very Soluble | |
| Alcohol | Not Specified | Not Specified | Very Soluble | |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 10 mg/mL | |
| Aqueous Buffer | 7.4 | Not Specified | > 62.2 µg/mL | |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~ 30 mg/mL | |
| Ethanol | Not Applicable | Not Specified | ~ 30 mg/mL | |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~ 30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
This protocol describes the preparation of a 1 mg/mL working solution of this compound in TRIS buffer.
Materials:
-
This compound powder
-
High-purity deionized water
-
TRIS buffer components (Tris base, HCl)
-
Calibrated pH meter
-
Sterile conical tubes and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare TRIS Buffer:
-
Prepare a 50 mM TRIS buffer solution.
-
Adjust the pH to the desired value (e.g., 7.4) using HCl.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a separate sterile tube, dissolve the powder in a small volume of high-purity deionized water to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
-
Prepare Final Working Solution:
-
While stirring the TRIS buffer, slowly add the appropriate volume of the this compound stock solution to achieve the final concentration of 1 mg/mL.
-
Continue stirring for 5-10 minutes to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation.
-
If required for the experiment, the final solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Protocol 2: Kinetic Solubility Assay of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., TRIS, HEPES)
-
96-well microplate (UV-transparent if using a spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
-
Serial Dilution in DMSO:
-
Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of the aqueous buffer to each well.
-
Transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Incubate the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Factors leading to the precipitation of this compound.
References
Technical Support Center: Optimizing Bretylium Tosylate Concentration for Electrophysiology Recordings
Welcome to the technical support center for the application of Bretylium Tosylate in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in an electrophysiological context?
A1: this compound exhibits a dual mechanism of action. Primarily, it is known to block the release of norepinephrine from sympathetic nerve terminals.[1][2][3][4] It achieves this by accumulating in these terminals via the norepinephrine transporter and subsequently inhibiting neurotransmitter release.[3] Secondly, it acts as a potassium channel blocker, which classifies it as a class III antiarrhythmic agent. This blockade leads to a prolongation of the action potential duration and the effective refractory period in cardiac myocytes.
Q2: What is a good starting concentration for this compound in in-vitro electrophysiology experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific ion channels being investigated. For whole-cell patch-clamp recordings on human T lymphocytes, a concentration range of 0.05 mM to 5 mM has been used to demonstrate a dose-dependent decrease in K+ current. In isolated rabbit atria, concentrations of 200 mg/L (approximately 0.48 mM) were sufficient to elicit sympathomimetic effects, while much higher concentrations of 1,200-2,400 mg/L (approximately 2.9-5.8 mM) were required to observe quinidine-like effects. For cardiac preparations, it is advisable to start with a concentration in the low micromolar range and perform a dose-response curve to determine the optimal concentration for the desired effect.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is a white powder that is freely soluble in water. For long-term storage, it is recommended to prepare a concentrated stock solution in a suitable solvent and store it at low temperatures. While water is a suitable solvent, for experimental consistency, especially when comparing with other compounds dissolved in DMSO, a DMSO stock can be prepared. Store stock solutions at -20°C or -80°C. On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in the external recording solution. Ensure thorough mixing and that the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid solvent effects on the cells.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Signal Instability or Drift | 1. Instability of the this compound solution at room temperature in the recording buffer. 2. Slow, ongoing changes in cellular physiology due to the drug's mechanism of action (e.g., gradual accumulation in nerve terminals). | 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of the diluted solution at room temperature. 2. Allow for a sufficient equilibration period after drug application to reach a steady-state effect before recording data. Monitor baseline parameters before and after application to assess stability. |
| Changes in Seal Resistance | 1. Non-specific membrane effects of this compound at high concentrations. 2. Deterioration of cell health over the course of the experiment, potentially exacerbated by the drug. | 1. If a decrease in seal resistance is observed upon application, consider using a lower concentration of this compound. 2. Ensure optimal cell health before starting the experiment. If the issue persists, reduce the duration of the recording after drug application. |
| Unexpected Electrophysiological Effects (e.g., initial increase in excitability) | This compound initially causes a release of norepinephrine from sympathetic nerve terminals, which can have an excitatory effect on some cell types. | 1. Be aware of this initial sympathomimetic effect, which may be transient. Record data before, during, and after this initial phase to fully characterize the drug's effects. 2. To isolate the direct potassium channel blocking effects, consider using adrenergic receptor antagonists in your preparation to block the effects of released norepinephrine. |
| Recording Artifacts | 1. Precipitation of this compound in the recording solution, especially at high concentrations or with certain buffer components. 2. Electrical interference from perfusion systems when changing solutions. | 1. Visually inspect the working solution for any signs of precipitation. If observed, prepare a fresh solution at a lower concentration or consider gentle warming and sonication. 2. Ensure proper grounding of the perfusion system and the recording setup. Pause data acquisition during solution exchange to avoid recording artifacts. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Potassium Currents in a Heterologous Expression System
This protocol is a general guideline and should be optimized for the specific cell line and potassium channel being studied.
-
Cell Culture: Culture cells (e.g., HEK293) expressing the potassium channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 100 mM stock solution in deionized water or DMSO and store at -20°C.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline potassium currents using a suitable voltage protocol (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
Prepare a working solution of this compound by diluting the stock solution into the external solution to the desired final concentration (e.g., starting with a concentration range of 1 µM to 1 mM).
-
Perfuse the cell with the this compound-containing external solution and record the potassium currents again after the effect has stabilized.
-
Wash out the drug with the external solution to assess the reversibility of the block.
-
Quantitative Data
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| K+ Current Inhibition | Human T Lymphocytes | 0.05 - 5 mM | Dose-dependent decrease in whole-cell K+ current | |
| Sympathomimetic Effects | Isolated Rabbit Atria | ≤ 200 mg/L (~0.48 mM) | Increased conduction velocity, contraction height, and spontaneous frequency | |
| Quinidine-like Effects | Isolated Rabbit Atria | 1,200 - 2,400 mg/L (~2.9 - 5.8 mM) | Reduced conduction velocity and rate of rise of action potential |
Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Dual mechanism of this compound on a sympathetic neuron and a cardiac myocyte.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for studying the effects of this compound using patch-clamp.
References
- 1. The effect of bretylium on intracellular cardiac action potentials in relation to its anti-arrhythmic and local anaesthetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Addressing the delayed onset of antiarrhythmic action of Bretylium Tosylate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bretylium Tosylate. The content is designed to address common issues encountered during experiments, with a focus on its delayed onset of antiarrhythmic action.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant delay in the antiarrhythmic effect of this compound after administration in my experiments?
A1: The delayed onset of action is a well-documented characteristic of this compound and is directly related to its mechanism of action. Unlike direct ion channel blockers, this compound is an adrenergic neuron-blocking agent. It needs to be actively taken up and concentrated in postganglionic sympathetic nerve terminals. This process involves an initial, transient release of norepinephrine, which can sometimes briefly worsen arrhythmias, followed by the inhibition of further norepinephrine release. This accumulation and subsequent blockade at the nerve terminal is a time-dependent process, accounting for the observed delay of 20 minutes to 2 hours after intravenous administration.[1][2][3]
Q2: Can the route of administration affect the onset of action of this compound?
A2: Yes, the route of administration significantly impacts the onset of action. Intravenous (IV) administration provides the most rapid onset, though still delayed, typically within 20 minutes to 2 hours for ventricular tachycardia.[1][2] Intramuscular (IM) injection results in a longer delay. For experimental consistency, it is crucial to maintain the same route of administration throughout a study.
Q3: I am observing an initial increase in arrhythmias after administering this compound. Is this expected?
A3: Yes, a transient increase in the frequency of premature ventricular contractions and other arrhythmias can occur shortly after this compound administration. This is due to the initial release of norepinephrine from the adrenergic nerve terminals before the blocking effect takes place. This sympathomimetic phase is a known part of its pharmacological profile. It is important to continue monitoring and allow sufficient time for the subsequent antiarrhythmic effect to manifest.
Q4: What is the primary mechanism by which this compound exerts its antiarrhythmic effect?
A4: this compound has a dual mechanism of action. Its primary antiarrhythmic effect is attributed to its ability to block the release of norepinephrine from sympathetic nerve endings, thereby reducing the influence of the sympathetic nervous system on the heart. This "chemical sympathectomy" is particularly effective in arrhythmias exacerbated by sympathetic stimulation. Additionally, it has a direct effect on the myocardium, prolonging the action potential duration and effective refractory period, which is a characteristic of Class III antiarrhythmic agents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No discernible antiarrhythmic effect after 2 hours post-IV administration. | Insufficient dosage. | This compound dosage is critical. For life-threatening ventricular arrhythmias, an initial dose of 5 mg/kg is recommended, which can be increased to 10 mg/kg if the arrhythmia persists. Ensure the correct dose based on the animal's weight is being administered. |
| Inappropriate experimental model. | The antiarrhythmic efficacy of this compound is most pronounced in arrhythmias driven by sympathetic hyperactivity. Its effect may be less apparent in models where the arrhythmia is independent of adrenergic stimulation. Consider using an ischemia-reperfusion model or a model with induced sympathetic stimulation. | |
| Drug degradation. | Ensure proper storage of this compound solution as per the manufacturer's instructions, typically at room temperature and protected from light. Prepare fresh dilutions for each experiment. | |
| High variability in the onset of action between experimental subjects. | Differences in sympathetic tone among subjects. | The baseline sympathetic activity of the animal can influence the time it takes for this compound to exert its effect. Standardize experimental conditions to minimize stress and variability in autonomic tone. Acclimatize animals to the laboratory environment before the experiment. |
| Inconsistent administration technique. | For IV administration, ensure a consistent infusion rate. A rapid bolus can cause nausea and vomiting, which can alter autonomic tone. For IM injections, rotate injection sites to avoid local tissue effects that could impair absorption. | |
| Initial hypertensive response followed by severe hypotension. | Biphasic hemodynamic effect of this compound. | The initial hypertension is due to norepinephrine release, followed by hypotension due to adrenergic blockade. Monitor blood pressure continuously. If severe hypotension occurs, be prepared to administer fluids and, if necessary, a vasopressor that does not rely on norepinephrine release (e.g., a direct-acting alpha-agonist). |
| Observed proarrhythmic effects are prolonged and severe. | Interaction with other medications. | This compound can interact with other drugs. For instance, it can aggravate digitalis-induced arrhythmias. Review all concurrently administered substances to rule out potential drug interactions. |
| Electrolyte imbalances. | Ensure that serum potassium and magnesium levels are within the normal range for the experimental animal, as imbalances can exacerbate arrhythmias. |
Quantitative Data Summary
Table 1: Onset of Antiarrhythmic Action of this compound
| Route of Administration | Onset of Action (Ventricular Tachycardia) | Onset of Action (Ventricular Fibrillation) |
| Intravenous (IV) | 20 minutes - 2 hours | Within minutes |
| Intramuscular (IM) | > 2 hours | Longer than IV |
Data compiled from multiple sources.
Table 2: Recommended Dosing for this compound in Experimental Models (Canine)
| Indication | Initial Dose (IV) | Subsequent Doses (IV) | Maintenance Infusion (IV) |
| Life-threatening Ventricular Fibrillation/Tachycardia | 5 mg/kg rapid bolus | 10 mg/kg every 15-30 min (max 30 mg/kg) | 1-2 mg/min |
| Other Ventricular Arrhythmias | 5-10 mg/kg over 8-10 min | 5-10 mg/kg every 1-2 hours | 1-2 mg/min or 5-10 mg/kg every 6 hours |
Dosages are based on clinical guidelines and may need to be adapted for specific experimental models.
Experimental Protocols
Key Experiment: Induction of Ventricular Arrhythmia in a Canine Model and Assessment of this compound Efficacy
This protocol describes a method for inducing ventricular arrhythmias in a canine model through coronary artery occlusion and reperfusion, followed by the administration of this compound to assess its antiarrhythmic properties.
1. Animal Preparation:
-
Anesthetize a healthy adult mongrel dog (15-20 kg) with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animal with room air supplemented with oxygen.
-
Establish intravenous access for drug and fluid administration.
-
Monitor surface electrocardiogram (ECG), arterial blood pressure, and heart rate continuously.
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Place a snare occluder around the LAD artery.
3. Arrhythmia Induction:
-
Occlude the LAD artery by tightening the snare. This will induce myocardial ischemia.
-
Maintain the occlusion for a period of 30 minutes. Ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF), are expected to occur during this period.
-
After 30 minutes of occlusion, release the snare to allow for reperfusion of the ischemic myocardium. Reperfusion is a potent stimulus for ventricular arrhythmias.
-
Document the incidence and severity of all arrhythmias.
4. Administration of this compound:
-
Once a stable and reproducible arrhythmia (e.g., frequent PVCs or non-sustained VT) is established during the reperfusion phase, administer a slow intravenous bolus of this compound (5 mg/kg) over 8-10 minutes.
-
Continuously monitor the ECG and blood pressure.
5. Data Analysis:
-
Quantify the arrhythmia frequency (e.g., PVCs per minute) before and after the administration of this compound.
-
Record the time to onset of the antiarrhythmic effect, defined as a significant reduction in arrhythmia frequency.
-
Monitor for any adverse effects, such as changes in blood pressure or heart rate.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound's delayed action.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
References
Mitigating nausea and vomiting with rapid intravenous administration of Bretylium Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bretylium Tosylate. The focus is on mitigating nausea and vomiting associated with its rapid intravenous administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nausea and vomiting observed during the intravenous administration of this compound?
A1: Nausea and vomiting are primarily associated with the rapid intravenous infusion of this compound.[1][2] The swift administration can lead to a higher incidence of these gastrointestinal side effects.
Q2: What is the recommended method to reduce the incidence of nausea and vomiting?
A2: To minimize nausea and vomiting, it is recommended to dilute this compound and administer it as a slow intravenous infusion.[2][3] The diluted solution should be infused over a period greater than 8 minutes, with some sources suggesting an infusion time of 10 to 15 minutes.[3]
Q3: What is the reported incidence of nausea and vomiting with this compound administration?
A3: The incidence of nausea and vomiting, particularly with rapid intravenous administration, is reported to be approximately 3%.
Q4: How should this compound be prepared for intravenous infusion to minimize side effects?
A4: this compound should be diluted in a compatible solution such as 5% Dextrose Injection or Sodium Chloride Injection before intravenous administration.
Q5: Is there a known interaction between this compound and the chemoreceptor trigger zone (CTZ) or area postrema?
A5: While direct studies on this compound's effect on the area postrema are not extensively detailed in the provided results, the area postrema is a chemoreceptor trigger zone for vomiting and is sensitive to various substances in the blood. This compound causes an initial release of norepinephrine, which could potentially stimulate the area postrema and contribute to emesis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of nausea and vomiting in experimental subjects. | Rapid intravenous administration of this compound. | 1. Ensure the drug is diluted as per the protocol. 2. Administer the infusion over a period of at least 8-15 minutes. 3. Monitor the subject closely during and after administration for any signs of distress. |
| Variable emetic response between subjects. | Individual differences in sensitivity, or variations in the administration protocol. | 1. Standardize the infusion rate and concentration for all subjects. 2. Ensure consistent fasting or feeding schedules for animal subjects, as this can influence emetic responses. 3. Consider using an animal model known for its consistent emetic response, such as the ferret, for emesis-specific studies. |
| Difficulty in establishing a clear dose-response relationship for emesis. | The emetic effect may be more related to the rate of administration than the total dose. | 1. Design experiments to specifically compare different infusion rates while keeping the total dose constant. 2. Record the latency, frequency, and severity of emetic episodes for each administration protocol. |
Data Presentation
Table 1: Incidence of Nausea and Vomiting with Intravenous this compound Administration
| Administration Method | Infusion Time | Incidence of Nausea & Vomiting | Recommendations |
| Rapid Intravenous Infusion | Not specified (assumed to be rapid bolus) | ~3% | Not recommended due to increased risk of side effects. |
| Slow Intravenous Infusion | > 8 minutes | Lowered incidence (specific comparative data not available) | Recommended method to minimize nausea and vomiting. |
| Slow Intravenous Infusion | 10 - 15 minutes | Lowered incidence (specific comparative data not available) | Recommended method to minimize nausea and vomiting. |
Note: While a direct quantitative comparison of nausea and vomiting incidence at different infusion rates is not available in the provided search results, the qualitative evidence strongly supports that slower infusion rates significantly mitigate these side effects.
Experimental Protocols
Protocol: Evaluation of the Emetic Potential of this compound in an Animal Model (Ferret)
This protocol provides a general framework. Specific details should be optimized based on institutional guidelines and experimental design.
1. Animal Model:
-
Species: Ferret (Mustela putorius furo). Ferrets are considered a gold standard for emesis research due to their well-developed emetic reflex.
-
Health Status: Healthy, adult male or female ferrets, acclimatized to the laboratory environment.
2. Housing and Diet:
-
House animals individually to allow for accurate monitoring of food and water intake and emetic episodes.
-
Provide a standard ferret diet and water ad libitum.
-
Fast animals for a predetermined period (e.g., 12 hours) before drug administration to ensure an empty stomach, which can help in standardizing the emetic response.
3. Drug Preparation:
-
Prepare this compound solution for intravenous administration by diluting it in a sterile, isotonic vehicle (e.g., 5% Dextrose or 0.9% Sodium Chloride).
-
Prepare different concentrations to test various infusion rates while maintaining a constant dose, if applicable to the study design.
4. Administration:
-
Anesthetize the ferret using an appropriate anesthetic agent (e.g., isoflurane).
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
Administer the this compound solution intravenously using a calibrated infusion pump to ensure a precise and controlled administration rate.
-
Experimental Groups:
-
Group A (Rapid Infusion): Administer the total dose over a short period (e.g., 1 minute).
-
Group B (Slow Infusion): Administer the total dose over a longer period (e.g., 10 minutes).
-
Control Group: Administer the vehicle solution at a corresponding volume and rate.
-
5. Observation and Data Collection:
-
Observe the animals continuously for a set period (e.g., 4-6 hours) post-administration for signs of nausea (e.g., salivation, lip licking) and episodes of retching and vomiting.
-
Record the latency to the first emetic episode, the total number of retches and vomits, and the duration of the emetic period.
-
Video recording can be used for later detailed analysis of behavioral changes.
6. Euthanasia and Necropsy:
-
At the end of the observation period, euthanize the animals according to approved institutional protocols.
-
Perform a gross necropsy to examine for any abnormalities in the gastrointestinal tract or other organs.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the sympathetic neuron terminal.
Caption: Experimental workflow for evaluating emetic effects of this compound.
Caption: Logical relationship between administration rate and side effects.
References
Enhancing the pressor effects of catecholamines in the presence of Bretylium Tosylate
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the enhancement of catecholamine pressor effects by bretylium tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the pressor effects of catecholamines?
A1: this compound enhances the pressor effects of catecholamines, such as norepinephrine and epinephrine, through a biphasic action on adrenergic neurons. Initially, it causes a release of norepinephrine from postganglionic sympathetic nerve terminals, which can lead to a transient sympathomimetic effect.[1][2][3] Subsequently, and more significantly for the enhancement of exogenous catecholamines, bretylium blocks the reuptake of norepinephrine into the adrenergic nerve terminals.[4] This blockade increases the concentration and prolongs the duration of action of both endogenously released and exogenously administered catecholamines at the synaptic cleft, thereby potentiating their pressor (blood pressure-increasing) effects.[5]
Q2: Is the potentiation effect selective for catecholamines?
A2: The potentiation effect appears to be relatively specific to catecholamines. Studies have shown that while bretylium significantly increases the pressor response to intravenous norepinephrine, the response to other pressor agents like angiotensin is minimally affected. This suggests that the mechanism is not a generalized sensitization of arteriolar smooth muscle but is linked to the adrenergic system.
Q3: What is the time course for the onset of this enhancement effect?
A3: The onset of bretylium's antiarrhythmic action can be delayed, sometimes taking 20 minutes to 2 hours. However, the initial release of norepinephrine and the subsequent potentiation of exogenous catecholamines can be observed more rapidly. Following intravenous administration, peak hypotensive effects, reflecting adrenergic neuronal blockade, have been observed within one hour. The pressor response to catecholamines is enhanced during this period of adrenergic blockade.
Q4: Does this compound itself affect blood pressure?
A4: Yes, bretylium has a complex effect on blood pressure. Initially, due to the release of norepinephrine from nerve terminals, it can cause a transient increase in blood pressure and heart rate. Following this initial phase, its primary action is adrenergic neuronal blockade, which leads to a reduction in norepinephrine release upon nerve stimulation. This regularly causes postural hypotension, although it has less effect on supine blood pressure.
Troubleshooting Guide
Problem 1: Variability in the potentiation of the catecholamine pressor response.
-
Possible Cause 1: Initial Norepinephrine Release: The initial sympathomimetic effect of bretylium, caused by the release of endogenous norepinephrine, can create a variable baseline blood pressure, making it difficult to quantify the potentiation of an exogenous catecholamine.
-
Solution 1: Allow for a stabilization period after bretylium administration (e.g., 60-90 minutes) for the initial transient effects to subside before administering the experimental catecholamine. Monitor blood pressure closely to establish a stable baseline.
-
Possible Cause 2: Dose and Rate of Administration: Too vigorous a dosing of bretylium can lead to a pronounced initial hypertensive phase or an increased frequency of arrhythmias, confounding the results.
-
Solution 2: Administer bretylium slowly or in incremental doses. A dilute solution of catecholamines should be used when co-administered to avoid an excessive pressor response.
-
Possible Cause 3: Anesthetic Agent Interaction: The choice of anesthetic in animal models can influence cardiovascular reflexes and the response to both bretylium and catecholamines.
-
Solution 3: Use a consistent and well-documented anesthetic protocol. Be aware that some anesthetics may have their own effects on the sympathetic nervous system.
Problem 2: Unexpected Hypotensive Response After Catecholamine Administration.
-
Possible Cause: Dominant Adrenergic Blockade: If a significant amount of time has passed since bretylium administration, the dominant effect will be the blockade of norepinephrine release from nerve terminals. While this enhances the effect of exogenous catecholamines, it also blocks compensatory cardiovascular reflexes. A high dose of catecholamine might trigger a baroreflex-mediated response that, in the presence of adrenergic blockade, could lead to paradoxical effects.
-
Solution: Carefully titrate the dose of the catecholamine, starting with very low concentrations. Monitor heart rate in conjunction with blood pressure to assess autonomic responses.
Quantitative Data Summary
The following table summarizes the observed effects of bretylium on catecholamine pressor responses from experimental studies.
| Parameter | Condition | Observation | Reference |
| Pressor Response | Norepinephrine Infusion in Humans | Intravenous bretylium rapidly increased the pressor response. | |
| Pressor Response | Angiotensin Infusion in Humans | The pressor response to angiotensin was not significantly affected. | |
| Plasma Norepinephrine | Bretylium Infusion in Patients | A temporal relationship was noted between the onset of adrenergic blockade, the pressor response, and an increase in plasma norepinephrine concentration. | |
| Ventricular Fibrillation Threshold (VFT) | Bretylium in Anesthetized Dogs | Bretylium (5 mg/kg) significantly increased VFT from 6.9 mA to 45.1 mA at 90 minutes. |
Experimental Protocols
Protocol 1: In Vivo Measurement of Pressor Response in an Animal Model (e.g., Rat)
-
Animal Preparation: Anesthetize the subject (e.g., with pentobarbital) and insert cannulas into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.
-
Baseline Catecholamine Response: Administer a bolus IV injection or a short infusion of a standard dose of norepinephrine. Record the peak increase in mean arterial pressure (MAP). Allow sufficient time for the blood pressure to return to baseline.
-
Bretylium Administration: Administer this compound intravenously (e.g., 5-10 mg/kg) over a period of 5-10 minutes.
-
Post-Bretylium Stabilization: Monitor the animal's blood pressure for 60-90 minutes to allow the initial effects of bretylium to stabilize.
-
Post-Bretylium Catecholamine Challenge: Re-administer the same standard dose of norepinephrine as in step 3. Record the peak increase in MAP.
-
Data Analysis: Compare the peak pressor response to norepinephrine before and after bretylium administration to quantify the potentiation.
Protocol 2: Measurement of Plasma Catecholamines
-
Sample Collection: In an experimental setup similar to Protocol 1, place an arterial or venous catheter for blood sampling.
-
Baseline Sample: Before any drug administration, withdraw a baseline blood sample into a chilled tube containing EDTA and a preservative (e.g., sodium metabisulfite).
-
Post-Bretylium Sample: Following the administration of this compound, take timed blood samples (e.g., at 1, 5, 15, 30, and 60 minutes).
-
Sample Processing: Immediately after collection, centrifuge the blood samples at a low temperature (4°C) to separate the plasma.
-
Analysis: Store the plasma at -80°C until analysis. Measure norepinephrine and epinephrine concentrations using a sensitive method such as high-performance liquid chromatography (HPLC) with electrochemical detection or an ELISA kit.
Visualizations
Caption: Bretylium's dual action on adrenergic neurons.
Caption: Experimental workflow for in vivo pressor response measurement.
References
- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bretylium (this compound Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. mims.com [mims.com]
- 4. Bretylium - Wikipedia [en.wikipedia.org]
- 5. reference.medscape.com [reference.medscape.com]
Technical Support Center: Bretylium Tosylate Dosage in Models with Impaired Renal Function
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Bretylium Tosylate dosage in preclinical models with impaired renal function.
Frequently Asked Questions (FAQs)
Q1: How is the pharmacokinetics of this compound affected by impaired renal function?
A1: this compound is primarily eliminated unchanged by the kidneys. In subjects with impaired renal function, the elimination half-life of the drug is significantly prolonged, and its total body clearance is reduced. There is a strong linear relationship between the clearance of bretylium and creatinine clearance.
Q2: What is the mechanism of action of this compound?
A2: this compound is a class III antiarrhythmic agent. Its primary mechanism involves the blockade of norepinephrine release from sympathetic nerve terminals. Initially, it can cause a transient release of norepinephrine, leading to a temporary sympathomimetic effect, which is then followed by a prolonged anti-adrenergic action. It also exerts its antiarrhythmic effect by blocking potassium channels, which prolongs the action potential duration and the effective refractory period in cardiac muscle.
Q3: Are there established guidelines for adjusting this compound dosage in renal impairment?
A3: Yes, due to its reliance on renal excretion, the dosage of this compound must be adjusted in patients with renal insufficiency. A nomogram has been developed for adjusting bretylium dosage in patients with renal impairment based on the correlation between the drug's total body clearance and renal function. For experimental models, dosage adjustments should be determined based on the degree of renal impairment, which can be assessed by measuring creatinine clearance.
Q4: What are the common side effects to monitor for in animal models, especially with induced renal impairment?
A4: The most common side effect of this compound is hypotension, particularly orthostatic hypotension. An initial transient hypertension and increased heart rate may also be observed due to the initial release of catecholamines. In the context of renal impairment, the risk of toxicity is higher, so it is crucial to monitor for exaggerated hypotensive effects and other adverse reactions. Nausea and vomiting can occur with rapid intravenous administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects with similar degrees of renal impairment. | - Inaccurate assessment of renal function.- Differences in the volume of distribution.- Inconsistent drug administration. | - Ensure accurate and consistent methods for determining creatinine clearance.- Account for potential changes in the volume of distribution, which can also be affected by renal disease.- Standardize the drug administration protocol, including infusion rates and dilution. |
| Unexpectedly severe hypotension in the animal model. | - Dose not adequately adjusted for the degree of renal impairment.- Rapid intravenous administration. | - Re-evaluate the dosage based on the measured creatinine clearance. Start with a more conservative dose reduction.- Administer the drug as a slow intravenous infusion over at least 8 minutes to minimize hypotensive effects. |
| Initial hypertensive response is more pronounced than expected. | - The initial sympathomimetic effect of bretylium due to norepinephrine release can be variable. | - This is a known biphasic response of the drug. Monitor blood pressure closely after administration. The hypertensive phase is typically transient. |
| Difficulty in establishing a stable and reproducible model of renal impairment. | - The chosen method for inducing renal failure may have inherent variability.- The species and strain of the animal can influence the response to the induction method. | - Refer to the detailed experimental protocols for inducing renal impairment provided below. Select the most appropriate and controllable method for your study.- Ensure consistency in the surgical or chemical induction procedures. |
Quantitative Data: Pharmacokinetics of this compound in Renal Impairment
The following table summarizes the pharmacokinetic parameters of this compound in subjects with varying degrees of renal function. This data highlights the significant impact of renal impairment on the drug's elimination.
| Creatinine Clearance (mL/min/1.73 m²) | Elimination Half-Life (t½) (hours) | Total Body Clearance (mL/min/1.73 m²) | Renal Clearance (mL/min/1.73 m²) |
| > 80 (Normal) | ~7.8 - 13.5 | ~428 | Accounts for ~84% of total clearance |
| 30 - 50 (Mild Impairment) | Prolonged | Reduced | Reduced |
| < 30 (Severe Impairment) | Significantly Prolonged | Significantly Reduced | Significantly Reduced |
| Anephric (No Renal Function) | Markedly Prolonged | Markedly Reduced | Negligible |
Note: Specific values for mild and severe impairment are not consistently reported across studies, but a strong correlation with creatinine clearance is well-established. Drug elimination is significantly reduced in patients with creatinine clearance below 30 ml/min.
Experimental Protocols
Induction of Renal Impairment in Animal Models for Pharmacokinetic Studies
1. Surgical Induction: 5/6 Nephrectomy in Rats
This model mimics chronic kidney disease by reducing the functioning renal mass.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
One week later, perform a right unilateral nephrectomy through a separate flank incision.
-
-
Assessment of Renal Impairment:
-
Monitor serum creatinine and blood urea nitrogen (BUN) levels, which are expected to be significantly elevated 4 weeks post-surgery.
-
Measure creatinine clearance from 24-hour urine collection to quantify the degree of renal dysfunction.
-
2. Chemical Induction: Cisplatin-Induced Acute Kidney Injury in Rats
This model is useful for studying drug pharmacokinetics in the context of acute kidney injury.
-
Procedure:
-
Administer a single intraperitoneal injection of cisplatin (e.g., 7.5 mg/kg body weight).
-
-
Assessment of Renal Impairment:
-
Measure serum creatinine and BUN levels, which typically peak 3-5 days after cisplatin administration.
-
Novel kidney injury biomarkers such as KIM-1 and NGAL can also be measured.
-
Histopathological examination of the kidneys can confirm tubular necrosis.
-
3. Ischemia-Reperfusion Injury Model in Rats
This model simulates acute kidney injury resulting from a temporary loss of blood flow.
-
Procedure:
-
Anesthetize the rat and expose the kidneys through a midline or flank incision.
-
Occlude the renal pedicles (artery and vein) with a non-traumatic clamp for a defined period (e.g., 45 minutes).
-
Remove the clamps to allow reperfusion.
-
-
Assessment of Renal Impairment:
-
Monitor serum creatinine and BUN levels, which will rise and peak within 24-48 hours post-reperfusion.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Dosage Adjustment Studies
Long-term stability of Bretylium Tosylate stock solutions at -20°C and -80°C
Technical Support Center: Bretylium Tosylate Stock Solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term stability of this compound stock solutions when stored at -20°C and -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions for research purposes. It allows for a high concentration of the compound to be dissolved.[1][2][3] For in vivo experiments, further dilution into aqueous buffers or isotonic saline is necessary.[3]
Q2: What are the recommended storage temperatures and durations for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month. It is crucial to store the solutions in sealed vials to protect them from moisture.
Q3: Should I be concerned about repeated freeze-thaw cycles?
A3: Yes, to prevent degradation and maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Q4: What is the stability of this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh on the day of use. If storage is unavoidable, it should not exceed 24 hours.
Q5: How can I be sure my stored this compound stock solution is still viable for my experiments?
A5: If the stability of your stock solution is , especially after prolonged storage, it is best to perform a quality control check. This can be done by running a small-scale pilot experiment or by using an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution due to the freeze-thaw cycle or solvent evaporation. | Gently warm the vial to 37°C and use sonication to help redissolve the precipitate. Visually inspect for complete dissolution before use. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, contamination, or repeated freeze-thaw cycles. | Discard the current stock solution and prepare a fresh one from solid this compound. Ensure proper aliquoting and storage procedures are followed. Consider running a stability check on a new batch of stock solution. |
| Difficulty dissolving this compound in DMSO. | The concentration may be too high, or the DMSO may have absorbed moisture. | Use newly opened, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. Ensure you are not exceeding the solubility limit, which is approximately 100 mg/mL in DMSO. |
Data on Long-Term Stability
The following table summarizes the recommended storage conditions and stability data for this compound stock solutions based on information provided by commercial suppliers.
| Storage Temperature | Solvent | Recommended Maximum Storage Duration | Source |
| -20°C | DMSO | 1 month | |
| -80°C | DMSO | 6 months |
Note: This data is based on supplier recommendations. For critical applications, it is advised to perform in-house stability testing.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.14 mg of this compound (Molecular Weight: 414.36 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Generalized Protocol for Stability Assessment using HPLC
This protocol provides a general framework for researchers who wish to conduct their own long-term stability studies.
-
Objective: To determine the percentage of this compound remaining in a stock solution after storage at -20°C and -80°C over a defined period.
-
Methodology:
-
Sample Preparation: Prepare a fresh, concentrated stock solution of this compound in DMSO as described above.
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a known concentration within the linear range of the HPLC detector and analyze it to establish the initial concentration (100% reference).
-
Storage: Store the remaining aliquots at -20°C and -80°C.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), remove one aliquot from each storage temperature.
-
Sample Analysis: Thaw the aliquot, dilute it to the same concentration as the initial sample, and analyze it using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area at Time 0 to calculate the percentage of the compound remaining. Note the appearance of any new peaks, which may indicate degradation products.
-
-
Suggested HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Simplified diagram of this compound's mechanism of action.
References
Validation & Comparative
Bretylium Tosylate vs. Amiodarone for Refractory Ventricular Fibrillation: A Comparative Guide
In the critical care setting of refractory ventricular fibrillation (VF), the choice of antiarrhythmic therapy can be pivotal. This guide provides a detailed, evidence-based comparison of two such therapies: bretylium tosylate and amiodarone. While both have been utilized in managing life-threatening ventricular arrhythmias, their distinct pharmacological profiles, efficacy, and safety considerations warrant a thorough evaluation for informed clinical decision-making by researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from pivotal clinical trials comparing this compound and amiodarone.
Table 1: Efficacy in Refractory Ventricular Arrhythmias
| Outcome | This compound | Amiodarone (High Dose) | Study |
| Arrhythmia Event Rate (events/hour) during first 48 hours | Comparable to high-dose amiodarone | Comparable to bretylium | Kowey et al. (1995)[1][2][3][4] |
| Survival to Hospital Admission | Data not directly compared in large-scale VF trials | 44% (vs. 34% for placebo) | Kudenchuk et al. (ARREST Trial, 1999)[5] |
| Survival to Hospital Admission | Not Applicable | 22.8% (vs. 12.0% for lidocaine) | Dorian et al. (ALIVE Trial, 2002) |
Table 2: Adverse Events
| Adverse Event | This compound | Amiodarone | Study |
| Hypotension | Significantly more frequent | Less frequent | Kowey et al. (1995) |
| Drug-Related Adverse Effects (Overall) | 58% | 38% (low dose) - 42% (high dose) | Kowey et al. (1995) |
| Bradycardia | Not reported as primary adverse event | More frequent than placebo | Kudenchuk et al. (ARREST Trial, 1999) |
| Nausea and Vomiting | Can occur with rapid IV infusion | Less commonly reported | General Product Information |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting their findings.
Kowey et al. (1995): Intravenous Amiodarone vs. Bretylium
-
Objective: To compare the safety and efficacy of intravenous amiodarone (high and low dose) with intravenous bretylium in patients with recurrent, hemodynamically destabilizing ventricular tachycardia (VT) or VF.
-
Study Design: A randomized, double-blind, multicenter trial involving 302 patients.
-
Patient Population: Patients with refractory, hemodynamically destabilizing VT or VF.
-
Treatment Arms:
-
Intravenous bretylium (4.7 g over 24 hours)
-
High-dose intravenous amiodarone (1.8 g over 24 hours)
-
Low-dose intravenous amiodarone (0.2 g over 24 hours)
-
-
Primary Endpoint: The rate of arrhythmia events during the first 48 hours of therapy.
Kudenchuk et al. (ARREST Trial, 1999): Amiodarone in Out-of-Hospital Cardiac Arrest
-
Objective: To determine if intravenous amiodarone improves the rate of successful resuscitation after out-of-hospital cardiac arrest due to refractory ventricular arrhythmias.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with out-of-hospital cardiac arrest due to VF or pulseless VT that was not resuscitated after three or more precordial shocks.
-
Treatment Arms:
-
Intravenous amiodarone (300 mg)
-
Placebo
-
-
Primary Endpoint: Survival to hospital admission.
Dorian et al. (ALIVE Trial, 2002): Amiodarone vs. Lidocaine in Prehospital VF
-
Objective: To compare the efficacy of intravenous amiodarone with intravenous lidocaine in patients with shock-resistant, out-of-hospital VF.
-
Study Design: A randomized, double-blind trial.
-
Patient Population: Patients with out-of-hospital VF resistant to three shocks, intravenous epinephrine, and a further shock, or with recurrent VF after initial successful defibrillation.
-
Treatment Arms:
-
Intravenous amiodarone (5 mg/kg)
-
Intravenous lidocaine (1.5 mg/kg)
-
-
Primary Endpoint: The proportion of patients who survived to be admitted to the hospital.
Mechanism of Action and Signaling Pathways
The therapeutic and adverse effects of this compound and amiodarone are rooted in their distinct mechanisms of action at the cellular level.
This compound
This compound is a class III antiarrhythmic agent that primarily acts by inhibiting the release of norepinephrine from adrenergic nerve terminals. This action is biphasic; an initial transient release of norepinephrine can cause a temporary increase in blood pressure and heart rate, followed by a more sustained blockade of norepinephrine release, leading to a sympatholytic effect. This reduction in sympathetic tone is thought to contribute to its antifibrillatory effects by reducing the heterogeneity of repolarization in the ischemic myocardium.
Amiodarone
Amiodarone is a complex antiarrhythmic drug with properties of all four Vaughan Williams classes. Its primary action is as a class III agent, blocking potassium channels to prolong the cardiac action potential duration and effective refractory period. Additionally, it exhibits class I effects by blocking sodium channels, class II effects through non-competitive beta-adrenergic blockade, and class IV effects by blocking calcium channels. This multifaceted mechanism contributes to its broad-spectrum antiarrhythmic activity.
Experimental Workflow
The management of refractory ventricular fibrillation in a pre-hospital or in-hospital setting follows a structured algorithm. The administration of antiarrhythmic drugs like this compound or amiodarone is a critical step after initial defibrillation attempts have failed.
Conclusion
The available evidence suggests that both this compound and amiodarone are effective in the management of refractory ventricular fibrillation. Amiodarone has been more extensively studied in recent years and has shown a benefit in survival to hospital admission in out-of-hospital cardiac arrest. A significant consideration with this compound is its propensity to cause hypotension, which can be a limiting factor in hemodynamically unstable patients. The choice between these agents may depend on the specific clinical scenario, patient characteristics, and the clinician's familiarity with each drug. For drug development professionals, the distinct mechanisms of these agents offer different targets for the development of novel antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Randomized, double-blind comparison of intravenous amiodarone and bretylium in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous Amiodarone Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. ARREST Trial: Amiodarone for Out-of-Hospital Resuscitation of Ventricular Tachycardia or Ventricular Fibrillation [ebmconsult.com]
Bretylium Tosylate vs. Lidocaine: A Comparative Guide to Efficacy in Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bretylium Tosylate and Lidocaine in the suppression of ventricular arrhythmias. The information presented is based on available experimental data from clinical trials to assist researchers and drug development professionals in their understanding of these two antiarrhythmic agents.
Efficacy in Ventricular Arrhythmias: A Quantitative Comparison
The following tables summarize the key efficacy endpoints from comparative studies of this compound and Lidocaine in the treatment of ventricular fibrillation (VF) and other ventricular arrhythmias.
| Efficacy Endpoint | This compound | Lidocaine | Study |
| Conversion to a Perfusing Rhythm | 35% (15/43) | 56% (27/48) | Olson DW, et al. (1984)[1] |
| Achievement of an Organized Rhythm | 74% (32/43) | 81% (39/48) | Olson DW, et al. (1984)[1] |
| Achievement of an Organized Rhythm | 89% | 93% | Haynes RE, et al. (1981)[2] |
| Achievement of a Stable Perfusing Rhythm | 58% | 60% | Haynes RE, et al. (1981)[2] |
| Resuscitation Rate (Admission with Pulse) | 23% (10/43) | 23% (11/48) | Olson DW, et al. (1984)[1] |
| Survival to Hospital Discharge | 5% (2/43) | 10.4% (5/48) | Olson DW, et al. (1984) |
| Survival to Hospital Discharge | 34% | 26% | Haynes RE, et al. (1981) |
| Adverse Effect | This compound | Lidocaine | Study |
| Hypotension | Marked supine hypotension in 7/16 patients | No deleterious hemodynamic effects | Luomanmäki K, et al. (1975) |
| Hypotension | Significantly more frequent | Less frequent | Kowey PR, et al. (1995) |
Experimental Protocols
The methodologies employed in the key comparative studies cited in this guide share a common framework for evaluating the efficacy of this compound and Lidocaine in the context of out-of-hospital cardiac arrest due to ventricular fibrillation.
A Generalized Experimental Workflow
A generalized workflow for clinical trials comparing Bretylium and Lidocaine.
Detailed Methodologies
1. Study by Olson DW, et al. (1984):
-
Patient Population: Patients in refractory out-of-hospital ventricular fibrillation.
-
Initial Treatment: Standard American Heart Association protocol.
-
Drug Administration:
-
Patients who did not respond to the initial protocol were randomly assigned to receive either this compound or Lidocaine.
-
This compound Group: Received 10 to 30 mg/kg total.
-
Lidocaine Group: Received 2 to 3 mg/kg total.
-
If the initial drug failed to convert the arrhythmia, the alternate antiarrhythmic was administered.
-
-
Arrhythmia Monitoring and Assessment: Continuous electrocardiographic (ECG) monitoring was used to assess for the conversion of ventricular fibrillation to an organized electrical rhythm and a rhythm with a pulse.
2. Study by Haynes RE, et al. (1981):
-
Patient Population: 146 victims of out-of-hospital ventricular fibrillation.
-
Study Design: Randomized, blinded clinical trial.
-
Drug Administration: this compound or Lidocaine hydrochloride was administered as the initial drug therapy.
-
Arrhythmia Monitoring and Assessment: The primary endpoints were the achievement of an organized rhythm and a stable perfusing rhythm. The time to the first organized rhythm and the number of defibrillatory shocks required were also recorded.
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of this compound and Lidocaine are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound is a class III antiarrhythmic agent. Its mechanism of action is complex, involving both direct electrophysiological effects on cardiac myocytes and indirect effects through the autonomic nervous system. Initially, it causes a release of norepinephrine from adrenergic nerve terminals, which can transiently increase heart rate and blood pressure. Subsequently, it blocks the release of norepinephrine, leading to a "chemical sympathectomy." Its primary antiarrhythmic effect is attributed to the blockade of potassium channels, which prolongs the action potential duration and the effective refractory period of cardiac cells.
Mechanism of action of this compound.
Lidocaine Signaling Pathway
Lidocaine is a class Ib antiarrhythmic agent that primarily exerts its effects by blocking voltage-gated sodium channels in the cardiac myocyte cell membrane. It has a high affinity for sodium channels in the inactivated state, which are more prevalent in ischemic tissue. By blocking these channels, Lidocaine shortens the action potential duration and the effective refractory period in ischemic cells, thereby suppressing re-entrant arrhythmias.
Mechanism of action of Lidocaine.
References
- 1. A randomized comparison study of this compound and lidocaine in resuscitation of patients from out-of-hospital ventricular fibrillation in a paramedic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and lidocaine in management of out of hospital ventricular fibrillation: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of Bretylium Tosylate and sotalol on action potential duration
In the landscape of antiarrhythmic therapeutics, both Bretylium Tosylate and sotalol have carved out significant roles as Class III agents, primarily recognized for their ability to prolong the cardiac action potential duration (APD). This prolongation is a key mechanism in the management of ventricular arrhythmias. This guide offers a detailed comparison of their effects on APD, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct electrophysiological profiles.
Quantitative Comparison of Effects on Action Potential Duration
While direct head-to-head studies providing a comparative dose-response on action potential duration (APD) are limited, data from separate in vitro studies offer valuable insights into the quantitative effects of this compound and sotalol.
| Drug | Concentration | Species/Tissue | Pacing Cycle Length (ms) | Change in APD90 |
| Sotalol | 1 mg/L | Swine Right Ventricle | 600 | Prolonged (specific % not stated)[1] |
| 5 mg/L | Swine Right Ventricle | 600 | Prolonged (specific % not stated)[1] | |
| 10 mg/L | Swine Right Ventricle | 600 | Significantly Prolonged (p<0.01)[1] | |
| 20 mg/L | Swine Right Ventricle | 600 | Significantly Prolonged (p<0.01)[1] | |
| d-sotalol | 10⁻⁵ mol/L | Sheep Purkinje Fibers | Not Specified | ▲ 49% |
| 10⁻⁴ mol/L | Sheep Purkinje Fibers | Not Specified | ▲ 49% | |
| Bretylium | 10 mg/L | Rabbit Heart | Not Specified | Prolonged (quantitative data not available)[2] |
Experimental Protocols
The following is a representative experimental protocol for assessing the effects of pharmacological agents on cardiac action potential duration, based on standard methodologies described in the literature.
Objective: To measure and compare the effects of this compound and sotalol on the action potential duration at 90% repolarization (APD90) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig hearts)
-
Cell culture and perfusion solutions
-
This compound and sotalol stock solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Microelectrodes
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of the chosen animal model.
-
Cell Culture: Isolated myocytes are plated on glass coverslips and allowed to adhere.
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp configuration is established on a single myocyte.
-
The cell is superfused with a control extracellular solution.
-
Action potentials are elicited by applying brief suprathreshold depolarizing current pulses at a fixed pacing cycle length (e.g., 1000 ms).
-
Baseline action potential parameters, including APD90, are recorded.
-
-
Drug Application:
-
The superfusion solution is switched to one containing a known concentration of either this compound or sotalol.
-
The cells are allowed to equilibrate with the drug-containing solution for a specified period.
-
Action potentials are again elicited at the same pacing frequency, and the changes in APD90 are recorded.
-
This process is repeated for a range of drug concentrations to establish a concentration-response relationship.
-
-
Data Analysis:
-
The recorded action potential waveforms are analyzed to determine the APD90.
-
The percentage change in APD90 from baseline is calculated for each drug concentration.
-
Statistical analysis is performed to determine the significance of the drug-induced changes.
-
Signaling Pathways and Mechanisms of Action
Both this compound and sotalol are classified as Class III antiarrhythmic agents, yet they achieve their effects on action potential duration through distinct primary mechanisms.
Sotalol: Sotalol exhibits a dual mechanism of action. It is a non-selective beta-adrenergic blocker and also inhibits the delayed rectifier potassium current (IKr). The blockade of IKr is the primary contributor to its Class III effect, leading to a prolongation of the repolarization phase of the cardiac action potential and, consequently, an increase in APD.
This compound: The primary mechanism of this compound is the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals. This action contributes to its antiarrhythmic effects. Additionally, bretylium has a direct effect on the cardiac membrane, which includes the blockade of potassium channels, leading to a prolongation of the action potential duration.
References
Investigating the differential effects of Bretylium Tosylate in normal versus ischemic myocardium
A Comparative Guide for Researchers and Drug Development Professionals
Bretylium Tosylate, a class III antiarrhythmic agent, exhibits distinct electrophysiological and clinical effects on normal and ischemic heart tissue. This guide provides a comprehensive comparison of its performance, supported by experimental data, to inform further research and drug development in the management of ventricular arrhythmias, particularly in the context of myocardial ischemia.
Electrophysiological Actions: A Tale of Two Tissues
The primary antiarrhythmic action of this compound stems from its ability to prolong the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. However, the magnitude and consequence of this effect differ significantly between well-perfused (normal) and ischemic myocardium.
In normal myocardium , Bretylium prolongs the APD, a hallmark of Class III antiarrhythmic agents. This effect is generally consistent and contributes to its ability to suppress re-entrant arrhythmias by increasing the wavelength of the cardiac impulse.
Conversely, in the ischemic myocardium , the effects of Bretylium are more complex and arguably more clinically significant. Ischemia itself alters the electrophysiological landscape, often shortening the APD and creating a substrate for ventricular fibrillation. Bretylium's ability to counteract this shortening and increase the ventricular fibrillation threshold is a key component of its antifibrillatory action.[1] It is believed to reduce the dispersion of refractoriness between normal and ischemic zones, a critical factor in preventing the initiation of life-threatening arrhythmias.
Comparative Performance: this compound vs. Alternatives
The clinical utility of this compound has been evaluated in comparison to other antiarrhythmic agents, notably Lidocaine and Amiodarone.
This compound vs. Lidocaine
Clinical trials comparing this compound and Lidocaine in the management of out-of-hospital ventricular fibrillation have yielded mixed results. Some studies have shown no significant advantage of one drug over the other in terms of achieving a stable rhythm or survival to hospital discharge.[2][3] However, in specific scenarios, such as preventing ventricular fibrillation following aortic cross-clamp release in cardiac surgery, Bretylium has demonstrated superior efficacy to Lidocaine.[4]
This compound vs. Amiodarone
In animal models of reperfusion arrhythmias, Amiodarone has been shown to be more effective than Bretylium in suppressing ventricular tachycardia and fibrillation.[5] Clinical comparisons in patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation have suggested comparable efficacy between the two drugs, although Bretylium use may be associated with a higher incidence of hypotension.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Clinical Outcomes in Out-of-Hospital Ventricular Fibrillation
| Outcome | This compound | Lidocaine | p-value | Reference |
| Achievement of Organized Rhythm | 74% (32/43) | 81% (39/48) | >0.05 | |
| Conversion to Rhythm with Pulse | 35% (15/43) | 56% (27/48) | <0.05 | |
| Resuscitation Rate | 23% (10/43) | 23% (11/48) | NS | |
| Survival to Discharge | 5% (2/43) | 10.4% (5/48) | NS | |
| Achievement of Organized Rhythm | 89% | 93% | NS | |
| Stable Perfusing Rhythm | 58% | 60% | NS | |
| Hospital Discharge | 34% | 26% | NS |
Table 2: Efficacy in Preventing Ventricular Fibrillation Post-Aortic Cross-Clamp Release
| Outcome | This compound (10 mg/kg) | Lidocaine (2 mg/kg) | Saline | p-value | Reference |
| Incidence of Ventricular Fibrillation | 36% | 64% | 91% | <0.01 |
Table 3: Suppression of Reperfusion Arrhythmias in a Canine Model
| Outcome | This compound (5 mg/kg) | Amiodarone (5 mg/kg) | p-value | Reference |
| Requirement for Cardioversion | 44% (4/9) | 0% (0/9) | <0.05 |
Experimental Protocols
Canine Model of Myocardial Ischemia and Reperfusion
A commonly utilized experimental model to investigate the effects of antiarrhythmic drugs on ischemic myocardium involves the following steps:
-
Animal Preparation: Adult mongrel dogs are anesthetized, and their chests are opened to expose the heart.
-
Instrumentation: Catheters are placed for monitoring hemodynamic parameters such as blood pressure and heart rate. Electrodes are positioned on the epicardial surface to record cardiac electrical activity.
-
Induction of Ischemia: The left anterior descending (LAD) coronary artery is temporarily occluded for a specified period (e.g., 30 minutes) to induce myocardial ischemia in the anterior wall of the left ventricle.
-
Drug Administration: The antiarrhythmic agent being tested (e.g., this compound, Lidocaine, Amiodarone) or a placebo is administered intravenously at a predetermined time before or during the ischemic period, or prior to reperfusion.
-
Reperfusion: The occlusion of the LAD is released, allowing blood flow to return to the ischemic tissue. This phase is often associated with the onset of reperfusion arrhythmias.
-
Data Collection and Analysis: Continuous electrocardiogram (ECG) and hemodynamic monitoring are performed throughout the experiment. The incidence, duration, and severity of ventricular arrhythmias are quantified and compared between the different treatment groups.
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is multifaceted, involving both direct electrophysiological effects and indirect actions mediated through the autonomic nervous system.
Adrenergic Neuronal Blockade
A key feature of Bretylium is its ability to be taken up by sympathetic nerve terminals. Initially, this uptake causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure. Subsequently, Bretylium inhibits the further release of norepinephrine in response to nerve stimulation, leading to a state of chemical sympathectomy. This adrenergic blockade is thought to contribute to its antifibrillatory effects by reducing sympathetic tone on the heart, which can be pro-arrhythmic, especially in the setting of ischemia.
Mechanism of this compound
Direct Myocardial Effects
Independent of its actions on the sympathetic nervous system, Bretylium also has direct effects on the myocardial cells. It is classified as a Class III antiarrhythmic due to its ability to block potassium channels, which leads to a prolongation of the action potential duration. This effect is particularly important in ischemic tissue where it can help to homogenize the refractory periods and prevent re-entry.
References
- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and lidocaine in management of out of hospital ventricular fibrillation: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized comparison study of this compound and lidocaine in resuscitation of patients from out-of-hospital ventricular fibrillation in a paramedic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of bretylium and lidocaine in the prevention of ventricular fibrillation after aortic cross-clamp release in coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiodarone versus bretylium for suppression of reperfusion arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bretylium Tosylate vs. Placebo for QT Interval Stabilization in Post-Myocardial Infarction Patients: A Comparative Guide
This guide provides a detailed comparison of the effects of Bretylium Tosylate versus a placebo on the stabilization of the QT interval in patients following an acute myocardial infarction (AMI). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available clinical data, experimental methodologies, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a clinical study comparing this compound with a control group in patients with uncomplicated AMI. The study tracked changes in the corrected QT interval (QTc) over several days post-infarction.
| Parameter | This compound Group (n=13) | Control Group (n=19) | Key Observations |
| Day 1 QTc (msec ± SEM) | Not specified, but stable | 402 ± 4 | The control group exhibited a baseline QTc on the first day post-AMI. |
| Day 2 QTc (msec ± SEM) | Stable duration | 430 ± 3 | A significant prolongation of the QTc was observed in the control group between day 1 and day 2 (p < 0.05). In contrast, the this compound group showed a stable QTc duration.[1] |
| Subsequent Days QTc | Stable duration | Decreased | The QTc in the control group decreased in the days following the peak on day 2 (p < 0.05).[1] |
| QTc after Drug Discontinuation (msec ± SEM) | 391 ± 6 (before) vs. 413 ± 5 (after) | Not Applicable | A slight but significant increase in QTc duration was noted in the bretylium group after the drug was discontinued (p < 0.05), suggesting a continued effect of the drug that diminishes over time.[1] |
| Heart Rate | Constant | Constant | Heart rate remained constant in both groups throughout the hospitalization period, indicating that the observed QTc changes were not rate-dependent.[1] |
Experimental Protocols
The primary clinical data is derived from a comparative study involving patients with acute myocardial infarction.[1] While the full, detailed protocol is best found in the original publication, the available information outlines the core methodology.
Study Design: A comparative study enrolling patients with uncomplicated acute myocardial infarction. Patients were allocated to either a treatment group receiving this compound or a control group.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with uncomplicated acute myocardial infarction.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the available abstract.
Treatment Regimen:
-
This compound Group: Patients received this compound at a dose of 10 mg/kg/24 hr via parenteral infusion for 5 days, starting from the confirmation of AMI.
-
Control Group: The control group did not receive this compound. The specific nature of the placebo (e.g., saline infusion) is not explicitly stated in the abstract.
Data Collection and Analysis:
-
Parameter Measured: The primary endpoint was the duration of the electrical systole, measured as the corrected QT interval (QTc). Heart rate and the QTc/QTt ratio were also assessed.
-
Measurement Schedule: Measurements were taken during the hospital course of the AMI, with specific data points reported for day 1, day 2, and subsequent days, as well as after the discontinuation of the drug.
-
Statistical Analysis: The significance of the observed differences in QTc intervals was determined using statistical tests, with a p-value of less than 0.05 considered significant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the clinical study comparing this compound to a placebo in AMI patients.
References
Evaluating the Proarrhythmic Potential of Bretylium Tosylate Against Newer Antiarrhythmic Agents
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiarrhythmic drug therapy has evolved significantly, with a continuous search for agents possessing higher efficacy and a more favorable safety profile. Bretylium tosylate, a class III antiarrhythmic agent with a long history of use in treating life-threatening ventricular arrhythmias, is being re-evaluated in the context of newer agents. This guide provides an objective comparison of the proarrhythmic potential of this compound against more recently developed antiarrhythmic drugs, including amiodarone, sotalol, and dronedarone. The information is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Executive Summary
This compound's unique mechanism of action, involving an initial release of norepinephrine followed by adrenergic neuronal blockade, sets it apart from newer multi-channel blockers. While effective in certain critical situations, its use is associated with a significant risk of hypotension, a key proarrhythmic concern. Newer agents like amiodarone, sotalol, and dronedarone offer broader spectrums of antiarrhythmic activity but come with their own distinct proarrhythmic risks, primarily related to QT interval prolongation and the potential for Torsades de Pointes (TdP). This guide presents a quantitative comparison of these agents based on preclinical and clinical data, outlines the experimental protocols used to assess proarrhythmic risk, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Proarrhythmic Potential
The following tables summarize key quantitative data related to the proarrhythmic potential of this compound and newer antiarrhythmic agents.
Table 1: hERG Channel Blockade and Action Potential Duration Modulation
| Drug | hERG IC50 | Action Potential Duration (APD) Change | Species/Cell Line | Citation(s) |
| This compound | Data not available | Prolongs APD and effective refractory period | Animal models | [1][2][3] |
| Amiodarone | ~45 nM - 37.9 µM | Prolongs APD90 by 11-12% (rate-independent) | HEK293 cells, Rabbit ventricular myocytes | [4][5] |
| Sotalol | 52 µM - 343 µM | Prolongs APD90 by 5-21% (reverse use-dependent) | HEK293 cells, Rabbit ventricular myocytes, Human right ventricle | |
| Dronedarone | 42.6 nM | Prolongs ventricular APD90 by 27-47% | HEK293 cells, Rabbit ventricle |
hERG IC50 values can vary depending on experimental conditions such as temperature and cell line used.
Table 2: Clinical Proarrhythmia and Adverse Events
| Drug | Incidence of Torsades de Pointes (TdP) | Incidence of Ventricular Tachycardia/Fibrillation (VT/VF) | Other Major Proarrhythmic Concerns | Citation(s) |
| This compound | Not commonly reported | Can be effective in suppressing VT/VF | Significant hypotension (up to 50% of patients) | |
| Amiodarone | Rare | Effective in suppressing VT/VF | Bradycardia, hypotension | |
| Sotalol | 2.4% (overall); 4.1% (in patients with sustained VT/VF) | 0.8% (sustained VT/VF) | Dose-dependent QT prolongation | |
| Dronedarone | 37 reported cases (post-market surveillance) | 138 reported cases of ventricular arrhythmias and cardiac arrest (post-market surveillance) | Increased mortality in patients with permanent atrial fibrillation or decompensated heart failure |
Experimental Protocols
hERG Potassium Channel Assay (Patch Clamp)
Objective: To determine the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential for QT prolongation and TdP.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The test compound is applied at various concentrations to the cells.
-
Data Analysis: The inhibition of the hERG tail current is measured at each concentration, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a concentration-response curve.
Action Potential Duration Assay (Isolated Cardiomyocytes)
Objective: To measure the effect of a compound on the action potential duration (APD) of isolated cardiac myocytes.
Methodology:
-
Myocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit, or guinea pig).
-
Electrophysiology: Action potentials are recorded using the whole-cell patch-clamp technique or sharp microelectrodes.
-
Stimulation: Myocytes are stimulated at a physiological frequency (e.g., 1 Hz).
-
Compound Application: The test compound is perfused over the myocytes at different concentrations.
-
Data Analysis: The APD at 90% repolarization (APD90) is measured before and after drug application. The percentage change in APD90 is calculated to determine the compound's effect on repolarization.
In Vivo Proarrhythmia Assessment (Canine Model)
Objective: To assess the proarrhythmic potential of a compound in a whole animal model that closely mimics human cardiac electrophysiology.
Methodology:
-
Animal Model: Anesthetized dogs are instrumented for continuous ECG and hemodynamic monitoring.
-
Drug Administration: The test compound is administered intravenously at escalating doses.
-
Electrophysiological Monitoring: The QT interval, heart rate, and blood pressure are continuously monitored. The occurrence of any arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or Torsades de Pointes (TdP), is recorded.
-
Challenge (Optional): In some protocols, a proarrhythmic challenge, such as the co-administration of a sympathomimetic agent or the induction of bradycardia, may be used to increase the sensitivity of the model.
-
Data Analysis: The incidence and severity of arrhythmias are correlated with the dose and plasma concentration of the test compound.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
Caption: this compound's biphasic mechanism of action.
Amiodarone Signaling Pathway
Caption: Amiodarone's multi-channel blocking effects.
Sotalol Signaling Pathway
Caption: Sotalol's dual mechanism of action.
Dronedarone Signaling Pathway
Caption: Dronedarone's multi-channel blocking properties.
Discussion and Conclusion
The evaluation of the proarrhythmic potential of antiarrhythmic drugs is a complex process that requires consideration of multiple factors, including their effects on various ion channels, the action potential duration, and their performance in clinical settings.
This compound remains a relevant agent for specific, life-threatening ventricular arrhythmias. Its primary proarrhythmic risk is not Torsades de Pointes, but rather significant hypotension resulting from its adrenergic neuronal blocking properties. This can compromise coronary perfusion and exacerbate ischemia, thereby creating a substrate for arrhythmias. The lack of significant QT prolongation and TdP risk is a notable distinction from many newer agents.
Amiodarone , despite being a potent blocker of multiple channels including hERG, has a paradoxically low incidence of TdP. Its multi-channel blocking effects may create a more homogenous prolongation of repolarization across the myocardium, reducing the dispersion of repolarization that is thought to be a key factor in the development of TdP. However, its use is associated with a wide range of extracardiac toxicities.
Sotalol exhibits both beta-blocking and class III antiarrhythmic activity. Its proarrhythmic potential is closely linked to its dose-dependent prolongation of the QT interval, which can lead to TdP. The risk is higher in patients with underlying structural heart disease.
Dronedarone , a non-iodinated analog of amiodarone, was developed to reduce the extracardiac side effects of its parent compound. While it has a lower risk of some of amiodarone's toxicities, it carries a black box warning for increased mortality in patients with permanent atrial fibrillation or decompensated heart failure. Post-marketing surveillance has also reported cases of TdP and other ventricular arrhythmias.
References
- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of bretylium on intracellular cardiac action potentials in relation to its anti-arrhythmic and local anaesthetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the hemodynamic side effects of Bretylium and amiodarone
A definitive guide for researchers and drug development professionals on the contrasting hemodynamic profiles of two potent antiarrhythmic agents.
In the management of life-threatening ventricular arrhythmias, both bretylium and amiodarone have demonstrated therapeutic efficacy. However, their distinct mechanisms of action translate into significantly different hemodynamic side effect profiles, a critical consideration in the treatment of hemodynamically unstable patients. This guide provides a comprehensive comparison of the hemodynamic effects of bretylium and amiodarone, supported by experimental data and detailed methodologies, to inform clinical research and drug development.
Executive Summary
A pivotal randomized, double-blind clinical trial directly comparing intravenous bretylium and amiodarone revealed that while both drugs show comparable efficacy in managing malignant ventricular arrhythmias, bretylium is associated with a significantly higher incidence of hypotension.[1][2][3] This key difference underscores the importance of understanding the nuanced hemodynamic effects of each agent. Amiodarone, while not devoid of hypotensive effects, appears to be better tolerated from a hemodynamic standpoint.[2][4]
Comparative Hemodynamic Data
The following table summarizes the key hemodynamic side effects observed with intravenous administration of bretylium and amiodarone.
| Hemodynamic Parameter | Bretylium | Amiodarone | Key Findings |
| Blood Pressure | Initial transient hypertension followed by significant and often prolonged hypotension. | Generally causes a decrease in blood pressure, which can be significant, particularly with rapid infusion. | Bretylium is associated with a significantly higher incidence of clinically significant hypotension compared to amiodarone. |
| Heart Rate | Initial small increase in heart rate may occur. | Can cause both bradycardia and tachycardia, though bradycardia is more common with chronic use. | Amiodarone's effect on heart rate is more complex and can be dose and administration-rate dependent. |
| Cardiac Output | Generally maintained. | Can decrease cardiac and contractility indexes. In patients with impaired ventricular function, it may improve cardiac output. | The effect on cardiac output is variable for both drugs and can be influenced by the patient's underlying cardiac function. |
| Systemic Vascular Resistance | Decreased peripheral resistance contributes to hypotension. | Decreases peripheral vascular resistance (afterload). | Both drugs cause vasodilation, leading to a reduction in systemic vascular resistance. |
Signaling Pathways and Mechanisms of Action
The divergent hemodynamic effects of bretylium and amiodarone can be attributed to their distinct pharmacological actions.
Bretylium's Biphasic Effect
Bretylium's hemodynamic effects are characterized by a biphasic response. Initially, it causes a release of norepinephrine from adrenergic nerve terminals, leading to a transient increase in blood pressure and heart rate. This is followed by a more prolonged phase where it inhibits further norepinephrine release, resulting in sympathetic blockade, vasodilation, and subsequent hypotension.
Amiodarone's Multifaceted Action
Amiodarone possesses a broader spectrum of activity, exhibiting properties of all four Vaughan Williams classes of antiarrhythmics. Its primary hemodynamic effects, including vasodilation and negative inotropy, are attributed to its ability to block calcium channels and its non-competitive anti-sympathetic action. The hypotension observed with intravenous amiodarone is also partly due to the solvent, polysorbate 80, used in its formulation, which has vasodilatory properties.
Experimental Protocols
The following outlines a typical experimental protocol for a comparative hemodynamic study, based on the methodologies implied in the cited clinical trials.
Study Design: Randomized, Double-Blind, Comparative Trial
-
Patient Population: Patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation who have failed or are intolerant to first-line antiarrhythmic therapies.
-
Randomization: Patients are randomly assigned to receive either intravenous bretylium or intravenous amiodarone in a double-blind fashion.
-
Drug Administration:
-
Bretylium Group: Administered a loading dose followed by a continuous infusion as per standard clinical guidelines.
-
Amiodarone Group: Administered a loading dose followed by a continuous infusion. To maintain blinding, placebo infusions may be used.
-
-
Hemodynamic Monitoring: Continuous monitoring of the following parameters is essential:
-
Arterial Blood Pressure: Measured via an indwelling arterial catheter.
-
Heart Rate and Rhythm: Continuously monitored using a 12-lead electrocardiogram (ECG).
-
Pulmonary Artery Catheterization (optional but recommended for detailed analysis): To measure cardiac output (thermodilution method), pulmonary artery pressure, pulmonary capillary wedge pressure, and central venous pressure. Systemic vascular resistance can be calculated from these measurements.
-
-
Data Collection: Hemodynamic parameters are recorded at baseline (before drug administration) and at frequent, prespecified intervals during and after drug infusion.
-
Adverse Event Monitoring: All adverse events, with a particular focus on hypotension requiring intervention (e.g., fluid administration, vasopressors, or discontinuation of the study drug), are meticulously recorded.
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in hemodynamic parameters and the incidence of adverse events between the two treatment groups.
Conclusion
The available evidence strongly indicates that while both bretylium and amiodarone are effective antiarrhythmic agents, their hemodynamic side effect profiles differ significantly. Bretylium's propensity to cause significant hypotension limits its clinical utility, particularly in patients who are already hemodynamically compromised. Intravenous amiodarone, although also capable of inducing hypotension, appears to be a hemodynamically more stable option. For researchers and drug development professionals, these findings highlight the critical need to consider the intricate mechanisms of action and resulting hemodynamic consequences when developing and evaluating new antiarrhythmic therapies. A thorough understanding of these differences is paramount to improving patient safety and therapeutic outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Randomized, double-blind comparison of intravenous amiodarone and bretylium in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous Amiodarone Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
Bretylium Tosylate: A Comparative Analysis in the Management of Refractory Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the efficacy of Bretylium Tosylate in the treatment of ventricular arrhythmias, particularly those resistant to Type I antiarrhythmic agents. Through a detailed comparison with alternative therapies, supported by experimental data, this document aims to furnish researchers and drug development professionals with a thorough understanding of this compound's pharmacological profile and clinical utility.
Executive Summary
This compound, a Class III antiarrhythmic agent, has demonstrated significant efficacy in terminating life-threatening ventricular arrhythmias, such as ventricular fibrillation (VF) and ventricular tachycardia (VT), especially in cases where Type I agents like lidocaine have failed[1][2][3]. Its unique mechanism of action, characterized by an initial release of norepinephrine followed by a subsequent adrenergic blockade, distinguishes it from other antiarrhythmics[4][5]. Clinical studies have shown its ability to convert refractory VF to a stable rhythm and improve survival rates in out-of-hospital cardiac arrest scenarios. However, its use is associated with a notable incidence of hypotension. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental protocols used to evaluate its efficacy, and visualize its mechanism of action.
Comparative Efficacy of this compound
The clinical utility of this compound is most evident in its performance against arrhythmias resistant to first-line therapies. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of this compound vs. Lidocaine in Out-of-Hospital Ventricular Fibrillation
| Outcome Metric | This compound Group | Lidocaine Group | p-value | Reference |
| Conversion to Organized Rhythm | 74% (32/43) | 81% (39/48) | >0.05 | |
| Conversion to a Perfusing Rhythm | 35% (15/43) | 56% (27/48) | <0.05 | |
| Resuscitation Rate (Admission with Pulse) | 23% (10/43) | 23% (11/48) | NS | |
| Survival to Hospital Discharge | 5% (2/43) | 10.4% (5/48) | NS | |
| Achieved Organized Rhythm (%) | 89% | 93% | NS | |
| Achieved Stable Perfusing Rhythm (%) | 58% | 60% | NS | |
| Survival to Hospital Discharge (%) | 34% | 26% | NS |
NS: Not Significant
Table 2: Efficacy of this compound in Refractory Ventricular Arrhythmias (Post-Type I Agent Failure)
| Study Population | Intervention | Success Rate in Terminating Arrhythmia | Reference |
| 85 patients with sustained VT/VF resistant to DC shock and other antiarrhythmics (including lidocaine) | IV Bretylium 5 mg/kg | 72% (61/85) successfully treated | |
| Patients with refractory ventricular arrhythmias complicating myocardial infarction | This compound | Effective in controlling arrhythmias |
Experimental Protocols
The evaluation of this compound's efficacy has been conducted through various clinical and preclinical experimental designs. Below are detailed methodologies from key studies.
Randomized Controlled Trial in Out-of-Hospital Ventricular Fibrillation
-
Objective: To compare the efficacy of this compound with Lidocaine as the initial treatment for out-of-hospital ventricular fibrillation.
-
Study Design: A prospective, randomized, double-blind clinical trial.
-
Patient Population: Patients presenting with out-of-hospital ventricular fibrillation who had not responded to initial defibrillation attempts.
-
Intervention:
-
Bretylium Group: Received an initial intravenous bolus of this compound (10 to 30 mg/kg total).
-
Lidocaine Group: Received an initial intravenous bolus of Lidocaine (2 to 3 mg/kg total).
-
If the initial drug failed to convert the arrhythmia, the alternate antiarrhythmic was administered.
-
-
Primary Endpoints:
-
Conversion to an organized electrical rhythm.
-
Conversion to a rhythm with a palpable pulse.
-
Resuscitation rate (admission to an emergency department with a pulse).
-
Survival to hospital discharge.
-
-
Data Analysis: Comparison of success rates between the two treatment groups using appropriate statistical tests (e.g., chi-square test).
Canine Model of Ventricular Fibrillation
-
Objective: To investigate the hemodynamic and antiarrhythmic effects of this compound versus Lidocaine in an experimental model of cardiac arrest.
-
Animal Model: Anesthetized dogs.
-
Induction of Ventricular Fibrillation: Electrical induction of ventricular fibrillation.
-
Intervention:
-
Following induction of VF, animals were randomized to receive either this compound or Lidocaine at clinically relevant doses.
-
Cardiopulmonary resuscitation (CPR) and defibrillation attempts were standardized across both groups.
-
-
Measurements:
-
Hemodynamic Parameters: Aortic and pulmonary artery pressures, cardiac output, and stroke volume were monitored.
-
Antiarrhythmic Efficacy: Success and energy requirements for defibrillation were recorded.
-
-
Data Analysis: Comparison of hemodynamic variables and defibrillation success between the two drug groups.
Mechanism of Action: Signaling Pathways
This compound exhibits a complex, biphasic mechanism of action that involves both the sympathetic nervous system and direct effects on myocardial cell membranes.
Adrenergic Effects
Initially, Bretylium is taken up by adrenergic nerve terminals and induces the release of norepinephrine. This can lead to a transient increase in heart rate and blood pressure. Subsequently, it blocks the release of norepinephrine from these terminals, leading to a state of "chemical sympathectomy". This reduction in sympathetic tone is believed to contribute to its antiarrhythmic effect by reducing the arrhythmogenic potential of catecholamines on the myocardium.
Direct Myocardial Effects
Bretylium also has direct effects on the cardiac action potential, classifying it as a Class III antiarrhythmic. It prolongs the action potential duration and the effective refractory period, which is thought to be mediated by the blockade of potassium channels. This action increases the threshold for ventricular fibrillation.
References
- 1. Comparison of this compound and lidocaine in management of out of hospital ventricular fibrillation: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in treatment of refractory ventricular arrhythmias complicating myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bretylium (this compound Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bretylium Tosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, step-by-step safety and logistical information for the handling of Bretylium Tosylate, from receipt to disposal.
This compound is a quaternary ammonium compound that can pose health risks if not handled correctly.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2] Furthermore, it can cause burns and serious eye damage.[3] Adherence to proper safety protocols is crucial to mitigate these risks.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazards.
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] Ingestion of less than 150 grams may be fatal or cause serious health damage.[3] | |
| Skin and Eye Contact | Can cause chemical burns and serious eye damage. Concentrated solutions may be corrosive to mucous membranes. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Combustibility | Combustible solid that burns but does not easily propagate a flame. Fine dust can form explosive mixtures with air. |
To protect against these hazards, the following personal protective equipment is essential.
| PPE Category | Item | Specification | Citations |
| Hand Protection | Gloves | Chemical-resistant gloves. | |
| Eye Protection | Safety Glasses/Goggles | Safety glasses or splash goggles. | |
| Body Protection | Lab Coat | A protective lab coat. | |
| Respiratory Protection | Dust Respirator | An approved/certified dust respirator should be used, especially when handling the powder form to avoid dust generation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Keep away from direct sunlight, heat, and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
When preparing solutions, be aware that rapid intravenous administration of this compound injection can cause severe nausea and vomiting.
3. Spill Management:
-
Small Spills:
-
Use appropriate tools to place the spilled solid into a suitable waste disposal container.
-
Clean the contaminated surface by spreading water and dispose of according to local regulations.
-
-
Large Spills:
-
Evacuate personnel from the area.
-
Use a shovel to transfer the material into a waste disposal container.
-
Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.
-
For large spills, wear a full suit, splash goggles, and a dust respirator.
-
4. First Aid Measures:
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | |
| Skin Contact | Immediately flush the affected area with large amounts of water. Remove all contaminated clothing. Seek medical attention if irritation develops. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.
-
Dispose of contents and containers to an approved waste disposal plant.
-
Puncture containers to prevent reuse before disposing of them in an authorized landfill.
-
Avoid releasing the chemical into the environment.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
